molecular formula C9H11IO B1313319 2-(2-Iodophenyl)propan-2-ol CAS No. 69352-05-2

2-(2-Iodophenyl)propan-2-ol

Cat. No.: B1313319
CAS No.: 69352-05-2
M. Wt: 262.09 g/mol
InChI Key: ZQDCRUZWIKKVEB-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H11IO and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-iodophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDCRUZWIKKVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467643
Record name 2-(2-iodophenyl)propan-2-ol
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Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69352-05-2
Record name 2-Iodo-α,α-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69352-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-iodophenyl)propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Iodophenyl)propan-2-ol, a valuable tertiary alcohol and building block in organic synthesis. This document details the primary synthetic methodology, experimental protocols, and relevant chemical data to support its application in research and development.

Introduction

This compound, with the CAS Number 69352-05-2, is an organic compound featuring a propan-2-ol group attached to an iodinated phenyl ring at the ortho position.[1] Its structure is notable for the steric bulk of the tertiary alcohol and the presence of an iodine atom, which can serve as a leaving group in various cross-coupling reactions or be utilized in the formation of hypervalent iodine reagents.[1] This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]

Synthetic Pathway: The Grignard Reaction

The most prevalent and efficient method for the synthesis of this compound is the Grignard reaction.[1] This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this specific tertiary alcohol, two primary retrosynthetic disconnections are plausible. However, the most direct and commonly employed route involves the reaction of a methylmagnesium halide with 2'-iodoacetophenone (B1295891).

The overall synthetic workflow is depicted below:

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Grignard Reaction cluster_intermediate Intermediate cluster_workup Workup cluster_product Final Product 2_Iodoacetophenone 2'-Iodoacetophenone Reaction_Step Nucleophilic Addition in Anhydrous Ether (e.g., THF) 2_Iodoacetophenone->Reaction_Step Methylmagnesium_halide Methylmagnesium Halide (e.g., MeMgBr) Methylmagnesium_halide->Reaction_Step Alkoxide_Intermediate Magnesium Alkoxide Intermediate Reaction_Step->Alkoxide_Intermediate Aqueous_Workup Aqueous Acidic Workup (e.g., sat. aq. NH4Cl) Alkoxide_Intermediate->Aqueous_Workup Final_Product This compound Aqueous_Workup->Final_Product

Caption: Synthetic workflow for this compound via Grignard reaction.

Experimental Protocols

Materials:

  • 2'-Iodoacetophenone

  • Magnesium turnings

  • Methyl iodide or Methyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Preparation of Methylmagnesium Halide (Grignard Reagent)

  • All glassware must be rigorously dried in an oven and assembled under an inert atmosphere of nitrogen or argon to exclude moisture.

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • A solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF is prepared in the dropping funnel.

  • A small portion of the methyl halide solution is added to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has initiated, the remaining methyl halide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred until the magnesium is consumed.

Part B: Reaction with 2'-Iodoacetophenone

  • The prepared Grignard reagent is cooled in an ice bath.

  • A solution of 2'-iodoacetophenone in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred Grignard reagent. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

Part C: Workup and Purification

  • The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Data Presentation

The following table summarizes the key physicochemical and spectral data for this compound.

PropertyValueReference
Molecular Formula C₉H₁₁IO[1]
Molecular Weight 262.09 g/mol [1]
CAS Number 69352-05-2[1]
Appearance Liquid[2]
Boiling Point 121 °C[2]
Density 1.646 g/cm³[2]
Purity (typical) ≥98%[2]
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.98 (d), 7.64 (t), 7.34 (t), 6.91 (d), 2.62 (s, OH), 1.78 (s, 6H)[3]

Note: The provided ¹H NMR data is for the crude product and should be considered representative.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

The synthesis of this compound is reliably achieved through the Grignard reaction of 2'-iodoacetophenone with a methylmagnesium halide. This technical guide provides a foundational understanding of the synthetic methodology and a general experimental protocol. Researchers should optimize reaction conditions and purification techniques based on their specific laboratory settings and desired product purity. The provided data serves as a benchmark for the characterization of the final product.

References

An In-depth Technical Guide to the Physical Properties of 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Iodophenyl)propan-2-ol, a tertiary alcohol featuring an iodinated aromatic ring, is a key building block in organic synthesis.[1] Its unique electronic and steric properties, conferred by the bulky tert-alcohol group and the iodo-substituent, make it a valuable precursor in the synthesis of various pharmaceuticals, materials, and hypervalent iodine reagents.[1] This guide provides a comprehensive overview of the core physical properties of this compound, details the standard experimental methodologies for their determination, and presents logical workflows for its synthesis and characterization.

dot

synthesis_workflow start Start: Reagents reagent_prep Prepare Grignard Reagent (2-Iodophenylmagnesium bromide) start->reagent_prep reaction React with Acetone (Anhydrous Conditions, 0°C) reagent_prep->reaction quench Quench Reaction (aq. NH4Cl) reaction->quench extract Extract Product (Organic Solvent) quench->extract dry Dry & Concentrate (Anhydrous Salt & Rotary Evaporation) extract->dry purify Purify Product (Distillation/Chromatography) dry->purify end Final Product purify->end property_determination cluster_0 Boiling Point (Thiele Tube) cluster_1 Relative Density (Pycnometer) bp1 1. Prepare Sample (Liquid + Inverted Capillary) bp2 2. Heat in Thiele Tube bp1->bp2 bp3 3. Observe Bubble Stream bp2->bp3 bp4 4. Cool & Record Temp (Liquid Enters Capillary) bp3->bp4 rd1 1. Weigh Empty Pycnometer (m1) rd2 2. Weigh with Sample (m2) rd1->rd2 rd3 3. Weigh with Water (m3) rd2->rd3 rd4 4. Calculate RD: (m2-m1)/(m3-m1) rd3->rd4

References

An In-depth Technical Guide to 2-(2-Iodophenyl)propan-2-ol (CAS: 69352-05-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)propan-2-ol, a versatile tertiary alcohol and key synthetic intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the preparation of hypervalent iodine reagents.

Chemical Properties and Data

This compound is an organic compound characterized by a 2-iodophenyl group attached to a propan-2-ol moiety.[1] This structure, particularly the presence of an iodine atom and a tertiary alcohol, imparts unique reactivity, making it a valuable precursor in various organic transformations.[1] Its primary application lies in its role as a starting material for the synthesis of hypervalent iodine reagents, which are widely used in modern organic chemistry for their mild and selective oxidizing properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 69352-05-2[1][2]
Molecular Formula C₉H₁₁IO[1]
Molecular Weight 262.09 g/mol [1][3]
IUPAC Name This compound[2]
Physical State Liquid or brownish oil[1][2]
Boiling Point 121 °C[2]
Relative Density 1.646[2]
Solubility Barely soluble in water; likely soluble in organic solvents like diethyl ether, dichloromethane (B109758), and acetonitrile (B52724).[1]
Storage Conditions 2–8°C, sealed in a dry, dark environment to prevent degradation.[3][4]

Table 2: Spectroscopic Data for this compound

SpectrumData
¹H NMR (300 MHz, CDCl₃) δ: 7.98 (d, J = 7.8 Hz, 1H), 7.65 (d, J = 7.8 Hz, 1H), 7.34 (t, J = 7.8 Hz, 1H), 6.91 (t, J = 7.8 Hz, 1H), 2.62 (bs, 1H), 1.78 (s, 6H).
¹³C NMR (75 MHz, CDCl₃) δ: 148.5, 142.7, 128.6, 128.2, 126.8, 93.2, 73.6, 29.8.
IR (neat) 3400, 3056, 2974, 2929, 1581, 1560, 1459, 1424, 1365, 1328, 1264, 1231, 1171, 1048, 1004, 952, 856, 757 cm⁻¹.

Key Applications in Synthesis

The primary utility of this compound is as a precursor for hypervalent iodine reagents. These reagents are favored in organic synthesis for their low toxicity and high selectivity in oxidation and fluorination reactions.[1] Specifically, it is a key starting material for a stable, crystalline trifluoromethylating agent, 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, a type of Togni reagent.[1] This application is of high interest to drug development professionals for the introduction of trifluoromethyl groups, which can significantly enhance the metabolic stability and bioavailability of drug candidates.[5]

Due to its iodine content, this compound and its derivatives can also be used as labeling agents for tracing and positioning in biological studies.[1]

G Synthetic Utility of this compound A Methyl 2-iodobenzoate (B1229623) (Starting Material) C This compound (Target Compound) A->C Grignard Reaction B Grignard Reagent (Methylmagnesium Iodide) B->C D Oxidation & Chlorination C->D Process Step E 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Intermediate) D->E Yields F Trifluoromethylation E->F Process Step G 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni-type Reagent) F->G Yields H Applications in Medicinal Chemistry (e.g., CF3-group transfer) G->H Function

Caption: Synthetic workflow of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent conversion to a hypervalent iodine reagent.

3.1. Synthesis of this compound via Grignard Reaction [1]

This procedure describes the synthesis from methyl 2-iodobenzoate and methyl iodide.

  • Apparatus: A 250-mL three-necked, round-bottomed flask equipped with a reflux condenser, an argon inlet, a 50-mL dropping funnel, and a Teflon-coated magnetic stir bar. The glassware should be flame-dried under vacuum.

  • Reagents:

    • Magnesium turnings (9.43 g, 388 mmol)

    • Diethyl ether (anhydrous, 85 mL total)

    • Methyl iodide (17.3 mL, 278 mmol)

    • Methyl 2-iodobenzoate (32.8 g, 125 mmol)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Charge the flask with magnesium turnings and 25 mL of diethyl ether under an argon atmosphere.

    • Add a solution of methyl iodide in 25 mL of diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction, maintaining a gentle reflux.

    • After the addition is complete, allow the mixture to cool to room temperature.

    • In a separate 500-mL three-necked flask, prepare a solution of methyl 2-iodobenzoate in 150 mL of diethyl ether and cool it to 0 °C in an ice bath.

    • Transfer the prepared Grignard reagent supernatant to the solution of methyl 2-iodobenzoate via cannula over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as a brownish oil. The product can be used in the next step without further purification.

3.2. Synthesis of 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole [1]

This two-step protocol converts this compound into a valuable trifluoromethylating agent.

  • Step A: Synthesis of 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole

    • In a 100-mL two-necked, round-bottomed flask protected from light, dissolve crude this compound (18.9 g, 64.9 mmol, assuming 90% purity) in dichloromethane (60 mL) under an argon atmosphere and cool to 0 °C.

    • Add tert-butyl hypochlorite (B82951) (7.40 mL, 64.9 mmol) dropwise over 15 minutes.

    • Stir the mixture at 0 °C for 45 minutes, then at room temperature for 2 hours.

    • Remove the solvent under reduced pressure. Add pentane (B18724) (60 mL) and stir vigorously for 30 minutes to precipitate the product.

    • Collect the yellow crystals by filtration, wash with cold pentane, and dry under vacuum.

  • Step B: Synthesis of 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole

    • In a 250-mL Schlenk flask under argon, charge potassium acetate (B1210297) (6.66 g, 67.9 mmol) and the chloro-iodane intermediate from the previous step.

    • Add anhydrous acetonitrile (100 mL) and stir for 1 hour at room temperature. Filter the mixture and wash the solid with acetonitrile.

    • Cool the resulting solution to -17 °C. Add (Trifluoromethyl)trimethylsilane (9.60 mL, 64.9 mmol), followed by a catalytic amount of tetra-n-butylammonium difluorotriphenylsilicate solution.

    • Stir the mixture for 16 hours at -17 °C, then warm to ambient temperature over several hours.

    • Remove the solvent under reduced pressure and add pentane to the residue. Filter the mixture through a pad of aluminum oxide.

    • Concentrate the filtrate to obtain the final product as a white solid.

G Experimental Workflow for Togni-type Reagent Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of Hypervalent Iodine Reagent A 1. Prepare Grignard Reagent (MeI + Mg in Et2O) B 2. React with Methyl 2-iodobenzoate in Et2O at 0°C A->B C 3. Aqueous Workup (NH4Cl quench, extraction) B->C D Crude this compound C->D E 4. Chlorination with t-BuOCl in DCM at 0°C D->E F Intermediate: 1-Chloro-1,3-dihydro-3,3-dimethyl- 1,2-benziodoxole E->F G 5. Trifluoromethylation with Me3SiCF3 (KOAc, catalyst, MeCN) F->G H Final Product: Togni-type Reagent G->H

Caption: Step-by-step experimental workflow.

Safety and Handling

This compound is classified as harmful and an irritant.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[2]

It is also important to note that while the explosive properties of this compound have not been studied, related hypervalent iodine compounds can be thermally unstable and decompose exothermically.[1] Therefore, caution should be exercised when heating this compound or its derivatives.[1]

References

An In-depth Technical Guide to 2-(2-Iodophenyl)propan-2-ol: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and key applications of 2-(2-Iodophenyl)propan-2-ol. This tertiary alcohol serves as a valuable building block in organic synthesis, primarily as a precursor to hypervalent iodine reagents, which are powerful tools in modern chemistry.

Core Compound Properties

This compound, with the CAS number 69352-05-2, is an organic compound featuring a tertiary alcohol attached to a 2-iodophenyl group.[1] This structure imparts unique steric and electronic properties that are foundational to its reactivity and utility in synthesis.[1]

PropertyValueSource
Molecular Formula C₉H₁₁IO[1]
Molecular Weight 262.09 g/mol [1][2]
IUPAC Name This compound[2]
Physical State Liquid[2]
Boiling Point 121°C[2]
Relative Density 1.646[2]
LogP 2.832[2]
Storage 2–8°C in a sealed, dry environment[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected and reported spectral features.

¹H NMR Spectroscopy

A 300 MHz ¹H NMR spectrum of the crude product provides insight into the proton environments of the molecule. The aromatic protons are expected to appear in the range of δ 6.8-8.0 ppm, while the methyl protons will be significantly more upfield. A broad singlet corresponding to the hydroxyl proton is also anticipated.

Reported ¹H NMR Data (Crude Product, 300 MHz): The spectrum shows complex multiplets in the aromatic region (approximately δ 6.89-7.99 ppm) and a prominent singlet for the two methyl groups (approximately δ 1.78 ppm). A broad signal attributable to the hydroxyl proton is also present.[3]

¹³C NMR Spectroscopy

Based on the structure, this compound is expected to show distinct signals for the six aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the tertiary alcohol, with the broadening due to hydrogen bonding. C-H stretching vibrations from the aromatic ring and the methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2975 cm⁻¹, respectively. The C-I stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 262. The fragmentation pattern would likely involve the loss of a methyl group (CH₃•) to form a stable tertiary carbocation, resulting in a significant peak at m/z 247. Another potential fragmentation pathway is the loss of a water molecule (H₂O), leading to a peak at m/z 244. Alpha-cleavage is a common fragmentation pattern for alcohols.[4]

Experimental Protocols

The primary synthetic route to this compound is through a Grignard reaction.[1] This compound is then often utilized as a precursor for the synthesis of hypervalent iodine reagents.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from standard Grignard synthesis procedures for tertiary alcohols.

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 2-iodoaniline in anhydrous diethyl ether to the dropping funnel. Add a small portion of the 2-iodoaniline solution to the magnesium to initiate the reaction. Once the reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel.

  • Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or distillation under reduced pressure.

Experimental Workflow for Grignard Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Workup & Purification A 2-Iodoaniline + Mg B Grignard Reagent A->B Anhydrous Ether C Grignard Reagent + Acetone B->C D Alkoxide Intermediate C->D Anhydrous Ether, 0°C E Alkoxide Intermediate F Quenching (aq. NH4Cl) E->F G Extraction (Ether) F->G H Drying & Solvent Removal G->H I Purification H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Use as a Precursor to Hypervalent Iodine Reagents

This compound is a key starting material for the synthesis of various hypervalent iodine(III) and iodine(V) reagents.[1] These reagents are prized for their mild and selective oxidizing properties, offering an environmentally benign alternative to many heavy metal-based oxidants.

Logical Relationship: From Precursor to Application

G A This compound B Oxidation A->B C Hypervalent Iodine(III) Reagents (e.g., Iodosylarenes) B->C D Further Oxidation C->D F Applications in Organic Synthesis C->F E Hypervalent Iodine(V) Reagents (e.g., IBX, DMP) D->E E->F G Drug Development & Medicinal Chemistry F->G

Caption: Synthetic utility of this compound.

Biological Activity and Relevance in Drug Development

While this compound itself is not reported to have significant direct biological activity, its role as a precursor to hypervalent iodine reagents makes it relevant to drug development. These reagents are used to perform complex oxidative transformations necessary for the synthesis of pharmaceutically active molecules.

Furthermore, the introduction of an iodophenyl moiety can be a strategic element in drug design. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its biological target.[5] Although no specific signaling pathways have been identified for this compound, iodinated compounds, in general, are known to interact with various biological systems. For instance, some halogenated phenolic compounds have been shown to interact with thyroid hormone receptors and inhibit deiodinase activity, thereby affecting thyroid hormone homeostasis.[6][7]

The primary value of this compound in a drug development context lies in its utility as a synthetic tool. The efficient and selective reactions enabled by the hypervalent iodine reagents derived from this precursor are instrumental in the construction of complex molecular architectures found in many modern therapeutics.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity, particularly in the formation of Grignard reagents, make it a reliable starting material. Its primary importance lies in its role as a precursor to a range of hypervalent iodine reagents, which have become indispensable tools in organic synthesis. For researchers and professionals in drug development, understanding the properties and synthetic applications of this compound provides access to powerful methods for the construction of novel and complex molecular entities with therapeutic potential.

References

Spectroscopic Profile of 2-(2-Iodophenyl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Iodophenyl)propan-2-ol, a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.98d1HAr-H
7.64t1HAr-H
7.34d1HAr-H
6.92t1HAr-H
2.62s1H-OH
1.78s6H2 x -CH₃

Note: Data is interpreted from a spectrum of the crude material and may not represent the pure compound with complete accuracy.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~148Ar-C-I
~139Ar-C
~129Ar-CH
~128Ar-CH
~127Ar-CH
~95Ar-C-C(CH₃)₂OH
~75-C(OH)
~32-CH₃

Note: This data is predicted based on the analysis of similar compounds and requires experimental verification.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (alcohol)
~3000-2850C-H stretch (aliphatic)
~1600-1450C=C stretch (aromatic)
~1150C-O stretch (tertiary alcohol)
~750C-I stretch

Note: This data is predicted based on characteristic infrared absorption frequencies and requires experimental verification.

Table 4: Mass Spectrometry Data

m/zInterpretation
262.09[M]⁺ (Molecular Ion)
247[M - CH₃]⁺
244[M - H₂O]⁺
135[M - I]⁺
117[C₉H₉]⁺

Note: This data is predicted based on the molecular weight and expected fragmentation patterns and requires experimental verification.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound is through a Grignard reaction.[2]

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

  • A solution of 1-iodo-2-bromobenzene in dry diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary.

  • After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath.

  • A solution of acetone in dry diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

  • The reaction mixture is then stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be used.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis via Grignard Reaction Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Reactivity of the Hydroxyl Group in 2-(2-Iodophenyl)propan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in 2-(2-Iodophenyl)propan-2-ol, a versatile tertiary benzylic alcohol. Due to its unique structural features, including a sterically hindered tertiary alcohol and an ortho-iodinated phenyl ring, this compound exhibits distinct reactivity patterns. This document explores key reactions of the hydroxyl group, namely esterification and oxidation, as well as the synthetically valuable intramolecular cyclization facilitated by the iodo-substituent. While specific quantitative data and detailed protocols for this compound are not extensively documented in publicly available literature, this guide provides representative methodologies and data from closely analogous systems. The aim is to equip researchers with the foundational knowledge to effectively utilize this chemical building block in organic synthesis and drug discovery endeavors.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1] Its structure, featuring a tertiary alcohol, imparts significant steric hindrance around the hydroxyl group, influencing its reactivity. Furthermore, the presence of an iodine atom on the ortho position of the phenyl ring serves as a versatile functional handle for various cross-coupling and cyclization reactions.[1] This guide focuses on the chemical transformations of the hydroxyl group and its interplay with the ortho-iodo substituent.

Reactivity of the Hydroxyl Group

The tertiary nature of the hydroxyl group in this compound dictates its reactivity, particularly in comparison to primary and secondary alcohols. The absence of a hydrogen atom on the carbinol carbon renders it resistant to standard oxidation conditions. Esterification and etherification reactions are feasible but often require specific reagents to overcome the steric hindrance.

Esterification

The esterification of tertiary alcohols like this compound is often challenging under classical Fischer esterification conditions due to steric hindrance and the potential for elimination side reactions under acidic conditions. More effective methods typically involve the use of coupling agents that activate the carboxylic acid.

One of the most reliable methods for esterifying sterically hindered alcohols is the Steglich esterification . This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[2] The reaction proceeds under mild, neutral conditions, which minimizes side reactions.[2]

Table 1: Representative Data for Steglich Esterification of Sterically Hindered Alcohols

Carboxylic AcidAlcoholCoupling AgentCatalystSolventTime (h)Yield (%)Reference
Benzoic Acidtert-ButanolDCCDMAPCH₂Cl₂390
Phenylacetic Acid1-AdamantanolDCCDMAPCH₂Cl₂585Adapted from[2]
Acetic Acid2-Methyl-2-butanolDICDMAPCH₂Cl₂488Adapted from[2]
Oxidation

The oxidation of tertiary alcohols is generally not feasible under standard conditions because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group. Reagents like potassium dichromate(VI) in dilute sulfuric acid will not oxidize tertiary alcohols.[3]

However, under harsh conditions, certain strong oxidizing agents might lead to cleavage of carbon-carbon bonds. For practical synthetic purposes, the hydroxyl group of this compound is considered non-oxidizable to a ketone or carboxylic acid. Milder, more specialized reagents like the Dess-Martin periodinane (DMP) are also primarily used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] While there is no specific literature on the reaction of DMP with this compound, it is expected to be unreactive under standard conditions.

Intramolecular Cyclization: A Key Transformation

A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization, driven by the presence of the ortho-iodo group. This transformation is typically achieved via a palladium-catalyzed intramolecular Heck reaction. The reaction proceeds through the formation of an organopalladium intermediate which then undergoes an intramolecular insertion with a suitably positioned unsaturated bond. In the case of this compound, prior dehydration of the tertiary alcohol to form an isopropenyl group is a plausible pathway to generate the necessary alkene for the Heck cyclization, leading to the formation of a dihydrobenzofuran derivative.

Table 2: Representative Data for Intramolecular Heck Cyclization of o-Iodoaryl Compounds

SubstrateCatalystLigandBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
2-Iodo-1-(prop-1-en-2-yl)benzenePd(OAc)₂PPh₃Et₃NDMF100122-Methyl-1H-indene85Adapted from[3]
1-Allyl-2-iodobenzenePd(OAc)₂-NaHCO₃DMF80243-Methyl-2,3-dihydro-1H-indene92Adapted from[3]
N-allyl-2-iodoanilinePd(OAc)₂P(o-tol)₃Ag₂CO₃Toluene110183-Methylindoline78Adapted from[6]

Experimental Protocols

The following are detailed, representative experimental protocols adapted from literature for analogous systems, which can serve as a starting point for the transformation of this compound. Researchers should optimize these conditions for the specific substrate.

Steglich Esterification of this compound (Representative Protocol)
  • To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.

Intramolecular Heck Cyclization of this compound (Representative Protocol)

This protocol assumes in-situ dehydration to form the corresponding alkene.

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or toluene, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2.0 eq.).[8]

  • Degas the reaction mixture and heat under an inert atmosphere at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyclized product, likely 2,2-dimethyl-2,3-dihydrobenzofuran.[9]

Visualizations of Reaction Mechanisms and Workflows

Reaction Mechanisms

Steglich_Esterification RCOOH Carboxylic Acid O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + DCC DCC DCC N_Acyl N-Acylpyridinium Intermediate O_Acyl->N_Acyl + DMAP DCU DCU DMAP DMAP Ester Ester N_Acyl->Ester + Tertiary Alcohol Tert_Alcohol This compound Tert_Alcohol->Ester

Caption: Mechanism of Steglich Esterification.

Intramolecular_Heck_Reaction Substrate This compound Alkene o-Iodo-isopropenylbenzene (via dehydration) Substrate->Alkene - H₂O Ox_Add Oxidative Addition Intermediate Alkene->Ox_Add + Pd(0)L₂ Pd0 Pd(0)L₂ Pd0->Ox_Add Coord Alkene Coordination Ox_Add->Coord Mig_Ins Migratory Insertion Coord->Mig_Ins Beta_Hyd β-Hydride Elimination Mig_Ins->Beta_Hyd Product 2,2-Dimethyl-2,3- dihydrobenzofuran Beta_Hyd->Product HPdL2X HPd(II)L₂X Beta_Hyd->HPdL2X HPdL2X->Pd0 + Base, - HBX Base Base Base->Pd0

Caption: Plausible mechanism for Intramolecular Heck Cyclization.

Logical Workflow in Drug Discovery

Drug_Discovery_Workflow Start This compound (Scaffold) Step1 Functionalization of Hydroxyl Group (Esterification/Etherification) Start->Step1 Step2 Modification of Iodo Group (Cross-Coupling Reactions) Start->Step2 Step3 Intramolecular Cyclization Start->Step3 Library Diverse Compound Library Step1->Library Step2->Library Step3->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Hypothetical workflow for drug discovery using the target scaffold.

Conclusion

This compound is a synthetically useful building block whose reactivity is dominated by its sterically hindered tertiary hydroxyl group and the presence of an ortho-iodo substituent. While the hydroxyl group is resistant to standard oxidation, it can undergo esterification with appropriate activating agents. The most significant utility of this compound lies in its potential for intramolecular cyclization via palladium catalysis, offering a route to dihydrobenzofuran derivatives. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers in designing synthetic strategies and exploring the potential of this molecule in various applications, particularly in the field of drug discovery. Further experimental investigation is warranted to establish optimized conditions and quantitative yields for the reactions of this specific substrate.

References

A Comprehensive Technical Guide to the Synthesis of 2-(2-Iodophenyl)propan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the synthesis of 2-(2-iodophenyl)propan-2-ol, a tertiary alcohol, through the Grignard reaction. This synthesis is a cornerstone reaction in organic chemistry, pivotal for creating carbon-carbon bonds. The document outlines the core reaction mechanism, detailed experimental protocols, potential side reactions, and troubleshooting strategies to guide researchers in achieving optimal yields and purity.

Core Reaction Mechanism

The synthesis of this compound via the Grignard reaction is a two-step process. The first step involves the formation of an organometallic compound, the Grignard reagent. The second step is the nucleophilic addition of this reagent to a carbonyl compound, in this case, a ketone, to form the desired tertiary alcohol after an acidic workup.[1][2]

Step 1: Formation of 2-Iodophenylmagnesium Halide

The Grignard reagent is prepared by reacting an aryl halide, such as 1-bromo-2-iodobenzene (B155775) or 1,2-diiodobenzene, with magnesium metal turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[2][3] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent as it forms.[3] The reaction is initiated by the oxidative insertion of magnesium into the carbon-halogen bond. Given the higher reactivity of the carbon-bromine bond compared to the carbon-iodine bond, 1-bromo-2-iodobenzene is a suitable starting material to selectively form 2-iodophenylmagnesium bromide.

Step 2: Nucleophilic Addition to Acetone (B3395972)

The generated Grignard reagent is a potent nucleophile and a strong base.[1] It readily attacks the electrophilic carbonyl carbon of acetone. This nucleophilic addition results in the formation of a tetravalent magnesium alkoxide intermediate.

Step 3: Protonation

The final step is the hydrolysis of the magnesium alkoxide salt. This is typically achieved by adding a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to protonate the alkoxide and yield the final product, this compound.[4][5] Using a mild acid is critical to prevent the acid-catalyzed dehydration of the tertiary alcohol product into an alkene.[3][5]

Grignard_Mechanism cluster_reactants Reactant Preparation cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup ArylHalide 1-Bromo-2-iodobenzene Grignard 2-Iodophenylmagnesium Bromide ArylHalide->Grignard + Mg Mg Mg->Grignard + Solvent1 Anhydrous Ether Solvent1->Grignard + Acetone Acetone Alkoxide Magnesium Alkoxide Intermediate Acetone->Alkoxide + Grignard->Alkoxide + Product This compound Alkoxide->Product + Workup aq. NH4Cl Workup->Product +

Caption: Logical flow of the Grignard reaction for this compound synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from standard methods for synthesizing tertiary alcohols via Grignard reactions.[3][4][6] All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere to prevent moisture from quenching the highly reactive Grignard reagent.[3]

Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mol)
Magnesium TurningsMg24.312.67 g0.110
1-Bromo-2-iodobenzeneC₆H₄BrI282.9028.3 g0.100
IodineI₂253.811 crystal-
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-
Acetone (anhydrous)C₃H₆O58.086.4 g (8.1 mL)0.110
Saturated NH₄Cl (aq)NH₄Cl53.49100 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure

  • Apparatus Setup : A three-necked, round-bottom flask is equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware is flame-dried under a stream of dry nitrogen.

  • Grignard Reagent Formation :

    • Place the magnesium turnings and a small crystal of iodine (as an activator) into the reaction flask.[4][5]

    • Prepare a solution of 1-bromo-2-iodobenzene in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add approximately 10 mL of the aryl halide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change (cloudiness, brownish tint) and gentle refluxing of the ether.[7] Gentle heating may be required if the reaction does not start.[3]

    • Once initiated, add the remaining aryl halide solution dropwise at a rate sufficient to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone :

    • Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

    • Add a solution of anhydrous acetone in 25 mL of anhydrous diethyl ether to the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C to control the exothermic reaction.[4] A precipitate will form.[3]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Workup and Purification :

    • Carefully pour the reaction mixture into a separate beaker containing 100 mL of cold, saturated aqueous ammonium chloride solution with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography.

Experimental_Workflow start Start: Prepare Dry Apparatus step1 1. Add Mg turnings and I₂ crystal to flask start->step1 step2 2. Add small portion of aryl halide solution to initiate step1->step2 step3 3. Dropwise addition of remaining aryl halide Maintain reflux step2->step3 step4 4. Reflux for 30-60 min to complete Grignard formation step3->step4 step5 5. Cool reaction to 0°C (ice bath) step4->step5 step6 6. Dropwise addition of acetone solution (<10°C) step5->step6 step7 7. Stir at room temperature for 30 min step6->step7 step8 8. Quench: Pour mixture into cold aq. NH₄Cl step7->step8 step9 9. Extract with diethyl ether step8->step9 step10 10. Wash combined organic layers with brine step9->step10 step11 11. Dry with anhydrous MgSO₄ step10->step11 step12 12. Filter and evaporate solvent step11->step12 step13 13. Purify crude product (distillation/chromatography) step12->step13 end End: Characterize Product step13->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting and Side Reactions

A successful Grignard synthesis requires meticulous attention to anhydrous conditions and temperature control. Several side reactions can occur, potentially lowering the yield and purity of the final product.

Issue / Side ReactionCausePrevention and Mitigation Strategy
Low or No Yield Presence of water or protic impurities quenches the Grignard reagent.[3]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents.[3][4]
Reaction Fails to Initiate Magnesium turnings have an inactive oxide layer.Activate magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by gentle heating.[4][5]
Formation of Biphenyl Derivative Coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[5]Add the aryl halide solution slowly and dropwise to the magnesium to maintain a low concentration of halide. Avoid excessively high temperatures.[3][5]
Formation of Benzene Reaction of the Grignard reagent with trace amounts of water.[3][5]Maintain strict anhydrous conditions throughout the experiment.[3]
Formation of Alkene Acid-catalyzed dehydration of the tertiary alcohol product during workup.[3][5]Use a mild acidic workup, such as saturated aqueous NH₄Cl solution, instead of strong acids like H₂SO₄ or HCl.[4][5] Avoid excessive heating during workup and distillation.

Conclusion

The Grignard reaction is a powerful and efficient method for the synthesis of this compound. Success hinges on the careful execution of the experimental protocol, with a primary focus on maintaining anhydrous conditions to protect the highly reactive Grignard reagent. By understanding the core mechanism and being cognizant of potential side reactions and troubleshooting strategies, researchers can reliably synthesize this valuable tertiary alcohol for applications in pharmaceutical development and complex organic synthesis.

References

Solubility Profile of 2-(2-Iodophenyl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Iodophenyl)propan-2-ol in various organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile derived from the compound's molecular structure and established principles of organic chemistry. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

Core Tenets of this compound Solubility

This compound (CAS No: 69352-05-2) is a tertiary alcohol with a molecular formula of C₉H₁₁IO and a molecular weight of 262.09 g/mol .[1][2] Its structure, featuring a polar tertiary alcohol group and a large, non-polar iodophenyl group, governs its solubility behavior. The hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents. Conversely, the bulky, hydrophobic iodophenyl ring promotes solubility in non-polar or weakly polar organic solvents. The principle of "like dissolves like" is central to understanding its solubility profile.[3]

The synthesis of this compound is often achieved through a Grignard reaction utilizing diethyl ether as the solvent, which indicates good solubility in ethers.[1] A comparative analysis with a structurally related compound, 2-(3,5-Dimethoxyphenyl)propan-2-ol, which exhibits enhanced solubility in polar solvents due to its methoxy (B1213986) groups, suggests that the iodo-substituent in this compound contributes to a more non-polar character, potentially limiting its solubility in highly polar solvents.[1]

Predicted Solubility in Common Organic Solvents

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on its structural characteristics and general solubility principles.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately SolubleThe hydroxyl group can form hydrogen bonds with the solvent, but the large non-polar iodophenyl group may limit high solubility.[4][5]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneSolubleThese solvents can act as hydrogen bond acceptors and have moderate polarity, effectively solvating both the polar and non-polar regions of the molecule.
Non-Polar Toluene, Hexane, Diethyl EtherSoluble to Highly SolubleThe non-polar iodophenyl group will have strong van der Waals interactions with these solvents. Solubility in diethyl ether is confirmed by its use in the compound's synthesis.[1][3]

Experimental Protocol for Solubility Determination

This section provides a detailed gravimetric method for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

    • Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 1.0 mL) of the supernatant from the clear region of the solution using a micropipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Place the evaporation dishes in a fume hood or a vacuum oven at a temperature that facilitates solvent evaporation without degrading the solute.

    • Allow the solvent to evaporate completely, leaving behind the dissolved this compound as a residue.

  • Mass Determination and Calculation:

    • Once the solvent has completely evaporated, re-weigh the evaporation dish containing the solute residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

    • The solubility can be expressed in various units, such as g/L or mg/mL, using the following formula:

    Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

  • Data Analysis:

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

    • Calculate the mean solubility and the standard deviation.

Visualizing Solubility Principles and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts related to the solubility of this compound and the experimental workflow for its determination.

G Figure 1: Structural Influences on Solubility cluster_solute This compound cluster_solvents Organic Solvents cluster_interactions Intermolecular Forces Solute C₉H₁₁IO PolarGroup Tertiary Alcohol (-OH) Solute->PolarGroup contains NonPolarGroup Iodophenyl Group Solute->NonPolarGroup contains H_Bonding Hydrogen Bonding PolarGroup->H_Bonding VDW Van der Waals Forces NonPolarGroup->VDW PolarSolvent Polar Solvents (e.g., Methanol, Acetone) NonPolarSolvent Non-Polar Solvents (e.g., Toluene, Hexane) H_Bonding->PolarSolvent favors solubility in VDW->NonPolarSolvent favors solubility in

Figure 1: Structural Influences on Solubility

G Figure 2: Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Solution (Excess Solute) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate settle Settle Excess Solute (≥2h) equilibrate->settle sample Collect Known Volume of Supernatant settle->sample filter Filter through 0.22 µm Syringe Filter sample->filter evaporate Evaporate Solvent from Pre-weighed Dish filter->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (e.g., g/L) weigh->calculate end End calculate->end

Figure 2: Experimental Workflow for Solubility Determination

References

The Synthetic Keystone: A Technical Guide to 2-(2-Iodophenyl)propan-2-ol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-(2-iodophenyl)propan-2-ol stands as a pivotal building block in the synthesis of novel therapeutics. This in-depth technical guide provides a comprehensive overview of its chemical suppliers, detailed experimental protocols for its synthesis, and explores its application in the development of bioactive molecules, offering a roadmap for its effective utilization in the pharmaceutical landscape.

Sourcing and Procurement: A Comparative Analysis of Chemical Suppliers

The accessibility and quality of starting materials are paramount in any research and development endeavor. This compound (CAS No. 69352-05-2) is available from a range of chemical suppliers, each offering varying purities, quantities, and pricing. To facilitate informed procurement decisions, the following table summarizes the offerings from prominent vendors.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Benchchem B1313319Not SpecifiedInquireInquire
Sunway Pharm Ltd CB6976497%1g, 5g$239.00 (1g), $717.00 (5g)
Fluorochem F68986098%250mg, 1g, 5g£30.00 (250mg), £68.00 (1g), £224.00 (5g)
Sigma-Aldrich (Ambeed) AMBH95E07F3595%Not SpecifiedInquire
BLDpharm BD1313319Not SpecifiedInquireInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Purity levels are as stated by the supplier and may require independent verification.

Synthetic Protocol: The Grignard Reaction for this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde. In this case, 2-iodophenylmagnesium bromide is reacted with acetone (B3395972).

Experimental Procedure:

Materials:

  • 2-Iodobenzoyl chloride

  • Aniline

  • Triethylamine

  • Dichloromethane (DCM)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks (three-necked)

  • Reflux condenser

  • Dropping funnel (pressure-equalizing)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step 1: Preparation of 2-Iodophenylmagnesium Bromide (Grignard Reagent)

  • All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon) to exclude moisture.

  • Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

  • Add a small crystal of iodine to the flask. The iodine acts as an indicator and helps to initiate the reaction by activating the magnesium surface.

  • In the dropping funnel, prepare a solution of 2-iodobromobenzene in anhydrous diethyl ether or THF.

  • Add a small portion of the 2-iodobromobenzene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining 2-iodobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Acetone

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of anhydrous acetone in anhydrous diethyl ether or THF.

  • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A precipitate will form upon addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield this compound as a solid or semi-solid.

G reagents 2-Iodobenzoyl chloride, Aniline, Triethylamine grignard_formation Grignard Reagent Formation (2-Iodophenylmagnesium Bromide) reagents->grignard_formation Mg, I2, Ether/THF acetone_addition Reaction with Acetone grignard_formation->acetone_addition Anhydrous Acetone workup Aqueous Work-up (NH4Cl quench) acetone_addition->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->RTK Inhibitor Hypothetical Inhibitor (Derived from this compound) Inhibitor->RTK

Methodological & Application

Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Iodophenyl)propan-2-ol is a versatile tertiary alcohol and building block in organic synthesis. Its utility stems from the presence of two key functional groups: an aryl iodide and a tertiary alcohol. The aryl iodide moiety serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The tertiary alcohol can be a precursor for the formation of a stable carbocation, facilitating intramolecular cyclization reactions to generate heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, including the Heck reaction, Sonogashira coupling, and a proposed intramolecular cyclization for the synthesis of benzofurans.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The ortho-disposed iodide and propan-2-ol substituents offer unique reactivity, allowing for sequential or tandem reactions to construct complex molecular architectures. This document outlines its application in several cornerstone reactions of modern organic synthesis.

Physicochemical Properties

PropertyValue
CAS Number 69352-05-2
Molecular Formula C₉H₁₁IO
Molecular Weight 262.09 g/mol
Appearance Liquid
Storage Store at 2-8°C in a dry, dark place

Key Synthetic Applications & Protocols

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes. This compound can be effectively coupled with various olefins, such as n-butyl acrylate (B77674), to yield substituted cinnamate (B1238496) derivatives.

Reaction Scheme:

G cluster_0 Heck Reaction start This compound + n-Butyl Acrylate conditions Pd(OAc)₂, PPh₃, Et₃N DMF, 100 °C start->conditions product Butyl (E)-3-(2-(2-hydroxypropan-2-yl)phenyl)acrylate conditions->product

Caption: General scheme for the Heck reaction of this compound.

Experimental Protocol:

A flame-dried Schlenk flask is charged with this compound (1.0 mmol, 262 mg), palladium(II) acetate (B1210297) (0.02 mmol, 4.5 mg), and triphenylphosphine (B44618) (0.04 mmol, 10.5 mg). The flask is evacuated and backfilled with argon three times. Anhydrous dimethylformamide (DMF, 5 mL) and triethylamine (B128534) (Et₃N, 2.0 mmol, 0.28 mL) are added via syringe. The mixture is stirred for 10 minutes at room temperature, followed by the addition of n-butyl acrylate (1.5 mmol, 0.21 mL). The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, monitoring by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Representative):

EntryAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl Acrylate2Et₃NDMF1001885
2Styrene2K₂CO₃DMAc1102478
Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are precursors to many complex molecules.

Reaction Scheme:

G cluster_1 Sonogashira Coupling start This compound + Phenylacetylene conditions PdCl₂(PPh₃)₂, CuI, Et₃N THF, rt start->conditions product 2-(2-(Phenylethynyl)phenyl)propan-2-ol conditions->product

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol:

To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 262 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg). Add anhydrous tetrahydrofuran (B95107) (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL). The mixture is stirred at room temperature for 15 minutes. Phenylacetylene (1.2 mmol, 0.13 mL) is then added dropwise via syringe. The reaction is stirred at room temperature for 6-12 hours, with progress monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium (B1175870) chloride (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data Summary (Representative):

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTempTime (h)Yield (%)
1Phenylacetylene24Et₃NTHFrt892
21-Hexyne24PiperidineDMF50 °C688
Intramolecular Cyclization to Benzofurans

The tertiary alcohol in this compound can undergo dehydration to form a propene intermediate. This can be followed by an intramolecular Heck-type reaction or other palladium-catalyzed cyclizations to form substituted benzofurans, which are important heterocyclic motifs in medicinal chemistry.

Proposed Synthetic Pathway:

G A This compound B Dehydration (e.g., H₂SO₄) A->B C 1-Iodo-2-(prop-1-en-2-yl)benzene (Intermediate) B->C D Intramolecular Heck Reaction (Pd(OAc)₂, base) C->D E 2,2-Dimethyl-2,3-dihydrobenzo[b]furan D->E

Caption: Proposed pathway for the synthesis of a benzofuran (B130515) derivative.

Experimental Protocol (Proposed):

Step 1: Dehydration In a round-bottom flask, this compound (1.0 mmol, 262 mg) is dissolved in toluene (B28343) (10 mL). A catalytic amount of concentrated sulfuric acid (2-3 drops) is added. The flask is equipped with a Dean-Stark apparatus and a reflux condenser. The mixture is heated to reflux and the removal of water is monitored. After complete dehydration (monitored by TLC or GC-MS), the reaction is cooled, neutralized with saturated sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the crude intermediate, 1-iodo-2-(prop-1-en-2-yl)benzene.

Step 2: Intramolecular Cyclization The crude intermediate from Step 1 is dissolved in anhydrous DMF (10 mL) in a Schlenk flask. Palladium(II) acetate (0.05 mmol, 11.2 mg), triphenylphosphine (0.1 mmol, 26.2 mg), and potassium carbonate (2.0 mmol, 276 mg) are added. The flask is purged with argon and the mixture is heated to 120 °C for 12 hours. After cooling, the mixture is diluted with diethyl ether (30 mL) and filtered through a pad of Celite. The filtrate is washed with water (3 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated. The product, 2,2-dimethyl-2,3-dihydrobenzo[b]furan, is purified by column chromatography.

Expected Outcome:

This two-step, one-pot procedure is expected to provide the desired benzofuran derivative in moderate to good overall yield. Optimization of the palladium catalyst, ligand, base, and solvent for the cyclization step may be required to maximize the yield.

Experimental Workflow Overview

G cluster_workflow General Synthetic Workflow setup Reaction Setup (Inert atmosphere, dry solvents) reagents Addition of This compound, Catalysts, and Reagents setup->reagents reaction Reaction at Specified Temperature reagents->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for reactions involving this compound.

Safety Precautions

  • Handle this compound and all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are flammable and toxic; handle with care.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in this document for Heck, Sonogashira, and intramolecular cyclization reactions provide a foundation for its use in the construction of complex organic molecules. These reactions, known for their reliability and broad substrate scope, make this compound an attractive starting material for researchers in academia and industry, particularly in the field of drug discovery and development. Further exploration of its reactivity is likely to uncover even more novel and efficient synthetic transformations.

References

Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2-Iodophenyl)propan-2-ol as a versatile building block in several palladium-catalyzed cross-coupling reactions. This ortho-substituted aryl iodide, featuring a tertiary alcohol, is a valuable precursor for the synthesis of a variety of complex organic molecules relevant to pharmaceutical and materials science research. The protocols provided herein are based on established methodologies for similar aryl iodides and are intended to serve as a comprehensive guide for reaction setup, execution, and optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is an attractive substrate for these transformations due to the reactive carbon-iodine bond. The presence of the ortho-tertiary alcohol group can influence the reaction's steric and electronic environment, potentially impacting catalyst selection and reaction kinetics. These protocols outline starting conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron compound.[2] For this compound, this reaction enables the synthesis of 2-aryl-substituted phenylpropan-2-ol derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂])

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Add the palladium catalyst (1–5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Heat the reaction mixture to 80–100 °C and stir for 4–24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O901275-90
[Pd(dppf)Cl₂] (2)-Cs₂CO₃ (2.5)1,4-Dioxane100880-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene110685-98

Yields are estimated based on similar reactions with ortho-substituted aryl iodides and may vary depending on the specific arylboronic acid used.

Visualization: Suzuki-Miyaura Coupling Workflow and Catalytic Cycle

Suzuki_Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants: This compound, Arylboronic Acid, Base B 2. Add Catalyst and Solvent A->B C 3. Inert Atmosphere (Ar or N₂) B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Work-up and Purification D->E Suzuki_Cycle cluster_cycle Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA Ar-I TM Transmetalation OA->TM Ar-B(OR)₂ RE Reductive Elimination TM->RE RE->center Ar-Ar' Heck_Workflow cluster_workflow Experimental Workflow A 1. Combine Catalyst, Ligand (optional), and This compound B 2. Add Solvent, Base, and Alkene A->B C 3. Seal and Heat (80-120 °C) B->C D 4. Cool and Filter C->D E 5. Work-up and Purification D->E Heck_Cycle cluster_cycle Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA Ar-I MI Migratory Insertion OA->MI Alkene BE β-Hydride Elimination MI->BE RE Reductive Elimination BE->RE Base RE->center Product Sonogashira_Workflow cluster_workflow Experimental Workflow A 1. Combine Catalysts (Pd and Cu), Ligand, and This compound B 2. Add Solvent, Base, and Alkyne A->B C 3. Stir at RT to 60 °C B->C D 4. Filter and Work-up C->D E 5. Purification D->E Sonogashira_Cycle cluster_cycle Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA Ar-I TM Transmetalation OA->TM Cu-Alkyne RE Reductive Elimination TM->RE RE->center Ar-Alkyne Buchwald_Workflow cluster_workflow Experimental Workflow A 1. Combine Catalyst, Ligand, and Base (in glovebox) B 2. Add Reactants and Solvent A->B C 3. Seal and Heat (80-120 °C) B->C D 4. Cool, Filter, and Concentrate C->D E 5. Purification D->E Buchwald_Cycle cluster_cycle Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA Ar-I LA Ligand Association OA->LA Amine, Base RE Reductive Elimination LA->RE RE->center Ar-Amine

References

Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Iodophenyl)propan-2-ol is a versatile tertiary alcohol building block in organic synthesis, distinguished by its sterically hindered alcohol moiety and an ortho-iodinated phenyl ring. The presence of the iodine atom, a proficient leaving group, renders this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for pharmaceutical intermediates, with a focus on carbon-carbon bond formation and its relevance in the synthesis of targeted therapeutics.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical development lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. These reactions enable the introduction of diverse functionalities onto the phenyl ring, leading to the formation of key intermediates for a range of therapeutic agents.

A notable application is in the synthesis of precursors for kinase inhibitors, a class of targeted cancer therapeutics. For instance, a structurally related compound, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, serves as a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. The iodinated phenylpropane scaffold is a common motif in the development of such inhibitors.

Experimental Protocols

Sonogashira Coupling for the Synthesis of 2-(2-Alkynylphenyl)propan-2-ol Derivatives

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with terminal alkynes to generate 2-(2-alkynylphenyl)propan-2-ol derivatives. These products can serve as intermediates for various pharmaceuticals, including those containing substituted alkyne or heterocyclic moieties.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et3N), anhydrous

  • Toluene (B28343) or Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene or THF (5-10 mL per mmol of the aryl iodide) via syringe.

  • Add triethylamine (2.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

Coupling PartnerProductYield (%)Purity (%)
Phenylacetylene2-(2-(Phenylethynyl)phenyl)propan-2-ol85-95>98
Propargyl alcohol2-(2-(3-Hydroxyprop-1-yn-1-yl)phenyl)propan-2-ol75-85>97
Synthesis of a Key Intermediate for Alectinib: 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

This protocol is adapted from patent literature and describes the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid, a precursor to the key Alectinib intermediate. This highlights the importance of iodinated phenyl derivatives in the synthesis of complex APIs.

Reaction Scheme:

Materials:

  • 2-(4-Ethylphenyl)-2-methylpropanoic acid

  • N-Iodosuccinimide (NIS)

  • Methanesulfonic acid (CH3SO3H)

  • Acetonitrile (CH3CN)

  • Sodium hydrogen sulfate

  • n-Heptane

Procedure:

  • In a round-bottom flask, suspend 2-(4-ethylphenyl)-2-methylpropanoic acid (1.0 eq) and N-iodosuccinimide (1.0 eq) in acetonitrile.

  • Cool the mixture to 15-25 °C.

  • Slowly add methanesulfonic acid (1.5 eq) to the reaction mixture.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • After completion, quench the reaction by adding it to an aqueous solution of sodium hydrogen sulfate.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from n-heptane to afford the pure 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.

Quantitative Data:

ParameterValueReference
Yield85%[1]
Purity (by HPLC)99%[1]

Visualizations

G cluster_0 Synthesis of 2-(2-Alkynylphenyl)propan-2-ol Start This compound + Terminal Alkyne Reaction Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Start->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Extracted Product Product 2-(2-Alkynylphenyl)propan-2-ol Purification->Product Pure Intermediate

Caption: Experimental workflow for the Sonogashira coupling.

G cluster_1 ALK Signaling Pathway in NSCLC cluster_downstream Downstream Signaling ALK_Fusion EML4-ALK Fusion Protein (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_Fusion->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK_Fusion->PI3K_AKT_mTOR Activates JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT Activates Alectinib Alectinib Alectinib->ALK_Fusion Inhibits ATP Binding ATP ATP ATP->ALK_Fusion Cell_Outcomes Cell Proliferation, Survival, & Growth RAS_RAF_MEK_ERK->Cell_Outcomes PI3K_AKT_mTOR->Cell_Outcomes JAK_STAT->Cell_Outcomes

Caption: Alectinib's mechanism of action on the ALK pathway.[2][3][4][5][6][7][8][9][10]

References

Application of 2-(2-Iodophenyl)propan-2-ol in the Synthesis of Bioactive Isocryptolepine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Iodophenyl)propan-2-ol is a versatile aromatic building block in organic synthesis, particularly valuable in the construction of complex bioactive molecules. The presence of a reactive iodine substituent on the phenyl ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] These reactions are fundamental in pharmaceutical development for the formation of carbon-carbon and carbon-heteroatom bonds. This application note focuses on the utility of this compound as a precursor for the synthesis of isocryptolepine and its analogues, a class of indoloquinoline alkaloids with significant antimalarial and anticancer properties.[2][3][4]

Isocryptolepine, originally isolated from the West African shrub Cryptolepis sanguinolenta, has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[2][5] Furthermore, various synthetic analogues of isocryptolepine have exhibited promising cytotoxic activity against a range of cancer cell lines.[3][4][6] The synthetic route to these compounds often involves the initial coupling of a functionalized 2-iodoaniline (B362364) derivative with a suitable alkyne, followed by cyclization to form the characteristic indoloquinoline scaffold.

While direct synthesis from this compound is not widely documented, its conversion to the key intermediate, N-methyl-2-iodoaniline, is a conceptually straightforward process. This positions this compound as a readily available and useful starting material for accessing the isocryptolepine core structure.

General Synthetic Strategy

The overall synthetic strategy involves a multistep sequence beginning with the transformation of this compound to a key 2-iodoaniline intermediate. This intermediate then undergoes a Sonogashira cross-coupling reaction with a terminal alkyne, followed by an intramolecular cyclization to construct the indoloquinoline core. Subsequent functional group manipulations can then be performed to generate a library of bioactive isocryptolepine analogues.

G A This compound B N-Methyl-2-iodoaniline (Key Intermediate) A->B Conversion C Sonogashira Coupling with Terminal Alkyne B->C D Intramolecular Cyclization C->D E Isocryptolepine Core D->E F Functional Group Modification E->F G Bioactive Isocryptolepine Analogues F->G

Caption: General workflow for the synthesis of isocryptolepine analogues.

Quantitative Data: Biological Activity of Isocryptolepine Analogues

The following tables summarize the in vitro biological activities of selected isocryptolepine analogues against Plasmodium falciparum strains and various cancer cell lines.

Table 1: Antimalarial Activity of Isocryptolepine and its Analogues

CompoundP. falciparum StrainIC50 (nM)Selectivity Index (SI)Reference
Isocryptolepine3D7 (Chloroquine-sensitive)1211-[5]
8-bromo-2-chloroisocryptolepine3D7 (Chloroquine-sensitive)85106[2]
8-bromo-2-chloroisocryptolepineW2mef (Chloroquine-resistant)--[2]
3-fluoro-8-bromo-isocryptolepineK1 (Chloroquine-resistant)--[4]
3-fluoro-8-bromo-isocryptolepine3D7 (Chloroquine-sensitive)--[4]

Selectivity Index (SI) is the ratio of cytotoxicity (IC50 in a mammalian cell line, e.g., 3T3) to antimalarial activity (IC50).

Table 2: Anticancer Activity of Isocryptolepine Analogues

CompoundCancer Cell LineIC50 (µM)Reference
IsocryptolepineHCT116 (Colon)0.667[5]
2-ChloroisocryptolepineHepG2 (Liver)-[4]
2-ChloroisocryptolepineHuCCA-1 (Bile Duct)-[4]
2-ChloroisocryptolepineMOLT-3 (Leukemia)-[4]
2-ChloroisocryptolepineA549 (Lung)-[4]
8-bromo-2-fluoro-isocryptolepine-triazole hybrid (11c)HepG2 (Liver)1.65 - 3.07[3]
8-bromo-2-fluoro-isocryptolepine-triazole hybrid (11c)HuCCA-1 (Bile Duct)1.65 - 3.07[3]
8-bromo-2-fluoro-isocryptolepine-triazole hybrid (11c)A549 (Lung)1.65 - 3.07[3]

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of the isocryptolepine core, adapted from the literature.

Protocol 1: Sonogashira Cross-Coupling of N-methyl-2-iodoaniline [1]

This protocol describes the coupling of the key intermediate with a terminal alkyne.

G cluster_reactants Reactants cluster_conditions Conditions A N-methyl-2-iodoaniline C Pd(PPh3)2Cl2 (cat.) CuI (cat.) Et3N, THF A->C B Terminal Alkyne B->C D Coupled Product C->D

Caption: Sonogashira coupling reaction scheme.

Materials:

  • N-methyl-2-iodoaniline (1.0 eq)

  • Terminal alkyne (e.g., 3,3-diethoxy-1-propyne) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (B128534) (Et3N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of N-methyl-2-iodoaniline in a mixture of triethylamine and THF (ratio dependent on specific reaction scale) under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne.

  • To this mixture, add copper(I) iodide and bis(triphenylphosphine)palladium(II) dichloride.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Intramolecular Cyclization to form the Isocryptolepine Core [1]

This protocol describes the cyclization of the Sonogashira coupling product to form the indoloquinoline scaffold.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Phenylisocyanate (1.1 eq)

  • Toluene (B28343), anhydrous

Procedure:

  • Dissolve the purified product from the Sonogashira coupling reaction in anhydrous toluene under an inert atmosphere.

  • Add phenylisocyanate to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The cyclized product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of bioactive isocryptolepine analogues. The key to its utility lies in the facile conversion to 2-iodoaniline derivatives, which are prime substrates for powerful palladium-catalyzed cross-coupling reactions. The subsequent Sonogashira coupling and intramolecular cyclization provide a robust and efficient pathway to the indoloquinoline core structure. The significant antimalarial and anticancer activities exhibited by isocryptolepine and its derivatives underscore the importance of this synthetic route in the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel isocryptolepine analogues.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis and purification of 2-(2-Iodophenyl)propan-2-ol, a key intermediate in the synthesis of various pharmaceuticals and research chemicals.[1] The protocols are designed to be scalable and adaptable to various laboratory and pilot plant settings.

Overview

This compound is a tertiary alcohol containing an iodinated phenyl ring.[1] This structure makes it a valuable precursor for creating carbon-carbon bonds and introducing the 2-isopropyl-2-ol-phenyl group into larger molecules through reactions like Suzuki or Sonogashira coupling. The primary and most industrially viable method for its synthesis is the Grignard reaction.[1] Subsequent purification is crucial to remove byproducts and unreacted starting materials, ensuring the high purity required for pharmaceutical applications.

Synthesis of this compound via Grignard Reaction

The synthesis involves two main stages: the formation of the Grignard reagent from a 2-iodophenyl precursor and its subsequent reaction with acetone (B3395972).

Synthesis Workflow

cluster_synthesis Synthesis Workflow Grignard Reagent Formation Grignard Reagent Formation Reaction with Acetone Reaction with Acetone Grignard Reagent Formation->Reaction with Acetone Anhydrous Conditions Aqueous Work-up Aqueous Work-up Reaction with Acetone->Aqueous Work-up Quenching

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Materials:

  • 2-Iodoaniline or 1,2-Diiodobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Acetone, anhydrous

  • Iodine (crystal, for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Hydrochloric acid (dilute)

  • Sodium sulfate (B86663) or magnesium sulfate (anhydrous)

Equipment:

  • Large, three-necked round-bottom flask with mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, charge the reaction flask with magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of the 2-iodophenyl precursor (e.g., 2-iodoaniline) in anhydrous diethyl ether or THF.

    • Slowly add a small portion of the precursor solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining precursor solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of anhydrous acetone in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. An exothermic reaction will occur, and a precipitate may form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Aqueous Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • If a large amount of solid magnesium salts is present, a dilute solution of hydrochloric acid can be added to dissolve them.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product may contain unreacted starting materials, byproducts such as biphenyl (B1667301) derivatives, and residual solvents. High purity can be achieved through a combination of purification techniques.

Purification Workflow

cluster_purification Purification Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Purification Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification Pure Product Pure Product Recrystallization->Pure Product

Caption: General workflow for the purification of this compound.

Experimental Protocol: Column Chromatography

This technique is effective for separating the target compound from non-polar impurities.

Materials:

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column with the starting eluent (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Experimental Protocol: Recrystallization

Recrystallization is a highly effective method for obtaining a high-purity solid product.

Materials:

  • A suitable solvent or solvent system (e.g., hexane, ethanol/water).

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Hexane or a mixed solvent system like ethanol-water can be effective.[2]

  • Dissolution:

    • Dissolve the partially purified product in a minimal amount of the hot solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • To maximize the yield, cool the solution further in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following tables summarize expected quantitative data for the synthesis and purification of this compound. These values are based on typical Grignard reactions and purification of similar tertiary alcohols and should be considered as a general guide.

Table 1: Synthesis of this compound

ParameterExpected Value
Starting Material 2-Iodoaniline
Reagents Magnesium, Acetone
Solvent Anhydrous THF
Reaction Time 4-6 hours
Crude Yield 70-85%
Crude Purity 80-90%

Table 2: Purification of this compound

Purification MethodMobile Phase / SolventRecovery YieldFinal Purity
Column Chromatography Hexane:Ethyl Acetate (gradient)85-95%>95%
Recrystallization Hexane or Ethanol/Water70-90%>98%

Logical Relationships in Purification

cluster_logic Purification Logic Crude Product Crude Product High Impurity Load High Impurity Load Crude Product->High Impurity Load Column Chromatography Column Chromatography High Impurity Load->Column Chromatography Yes Recrystallization Recrystallization High Impurity Load->Recrystallization No Column Chromatography->Recrystallization High Purity Product High Purity Product Recrystallization->High Purity Product

Caption: Decision-making workflow for the purification strategy.

References

Application Note: Protocols for the Mild Oxidation of 2-(2-Iodophenyl)propan-2-ol to 2-(2-Iodophenyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. This application note provides detailed protocols for the oxidation of 2-(2-Iodophenyl)propan-2-ol to the corresponding ketone, 2-(2-Iodophenyl)acetophenone. The presence of an iodine substituent on the aromatic ring necessitates the use of mild and selective oxidizing agents to prevent unwanted side reactions. This document outlines three robust and widely used methods: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and 2-Iodoxybenzoic acid (IBX) oxidation. These protocols are designed to be readily applicable in a standard laboratory setting, offering high yields and chemoselectivity.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key quantitative parameters for the three presented oxidation protocols for the synthesis of 2-(2-Iodophenyl)acetophenone. These values are representative and may be optimized for specific laboratory conditions and scales.

ParameterDess-Martin Periodinane (DMP) OxidationSwern Oxidation2-Iodoxybenzoic Acid (IBX) Oxidation
Oxidizing Agent Dess-Martin PeriodinaneOxalyl Chloride/DMSO2-Iodoxybenzoic Acid
Stoichiometry (Oxidant) 1.1 - 1.5 equivalents1.5 - 2.0 equivalents (Oxalyl Chloride)1.5 - 2.0 equivalents
Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM)Dimethyl Sulfoxide (B87167) (DMSO)
Temperature Room Temperature (20-25 °C)-78 °C to Room TemperatureRoom Temperature to 50 °C
Reaction Time 1 - 4 hours1 - 3 hours2 - 12 hours
Typical Yield >90%>90%85-95%
Work-up Quenching with Na₂S₂O₃, extractionQuenching with water, extractionDilution with water, extraction
Purification Silica (B1680970) Gel ChromatographySilica Gel ChromatographySilica Gel Chromatography

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary and secondary alcohols.[1][2][3] It is performed under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[1]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure 2-(2-Iodophenyl)acetophenone.

Protocol 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to oxidize alcohols.[4][5] It is known for its mild conditions and high yields, though it requires careful temperature control and handling of malodorous byproducts.[4]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a thermometer and dropping funnels

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Set up a dry three-neck round-bottom flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.

  • To the flask, add anhydrous DCM followed by the slow, dropwise addition of oxalyl chloride (1.5 eq).

  • In a separate flask, dissolve anhydrous DMSO (2.5 eq) in anhydrous DCM and add this solution dropwise to the stirred oxalyl chloride solution, maintaining the temperature below -70 °C. Stir for 15 minutes.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -70 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture, ensuring the temperature does not rise above -60 °C. A thick white precipitate will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(2-Iodophenyl)acetophenone.

Protocol 3: 2-Iodoxybenzoic Acid (IBX) Oxidation

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that serves as a mild and selective oxidant for alcohols.[6][7] The reaction is often carried out in DMSO, where IBX is most soluble.[6]

Materials:

  • This compound

  • 2-Iodoxybenzoic acid (IBX)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMSO (approximately 0.2 M concentration).

  • Add IBX (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with a large volume of water and diethyl ether or ethyl acetate.

  • Stir the mixture vigorously for 15-20 minutes. The byproduct, 2-iodobenzoic acid, may precipitate and can be removed by filtration.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash thoroughly with water (to remove residual DMSO) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 2-(2-Iodophenyl)acetophenone.

Mandatory Visualization

The following diagrams illustrate the overall experimental workflow and the chemical transformation.

experimental_workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound reaction Dissolve in Solvent Add Oxidizing Agent (DMP, Swern, or IBX) Stir at specified temperature start->reaction 1. Reaction Setup quench Quench Reaction reaction->quench 2. Quenching extract Liquid-Liquid Extraction quench->extract 3. Extraction dry Dry Organic Layer extract->dry 4. Drying concentrate Concentrate in vacuo dry->concentrate 5. Concentration chromatography Silica Gel Column Chromatography concentrate->chromatography 6. Purification product 2-(2-Iodophenyl)acetophenone chromatography->product 7. Isolation

Caption: General experimental workflow for the oxidation of this compound.

reaction_scheme reactant This compound product 2-(2-Iodophenyl)acetophenone reactant->product reagents [Oxidizing Agent] DCM or DMSO Room Temp or -78 °C reagents->product

Caption: Chemical transformation from alcohol to ketone.

References

Synthetic Routes to Novel Derivatives from 2-(2-Iodophenyl)propan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 2-(2-Iodophenyl)propan-2-ol. The presence of both a tertiary alcohol and an iodo group on the aromatic ring allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide focuses on palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

Overview of Synthetic Transformations

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The primary synthetic routes explored in this document include Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. These methods offer a high degree of functional group tolerance and typically proceed with good to excellent yields.

A key transformation highlighted is the synthesis of 2,2-dimethyl-2H-chromene derivatives. This is often achieved through a sequential Sonogashira coupling followed by an intramolecular cyclization, providing access to a privileged heterocyclic scaffold found in many biologically active compounds.

Data Presentation: Summary of Key Reactions

The following table summarizes the key synthetic transformations for creating novel derivatives from this compound, along with typical reaction conditions and yields.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Product Type
Sonogashira Coupling & Cyclization Terminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃NToluene (B28343)80-10075-952,2-Dimethyl-2H-chromene Derivatives
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-11080-982-(2'-Arylphenyl)propan-2-ol Derivatives
Buchwald-Hartwig Amination Aniline (B41778)Pd₂(dba)₃, XantphosCs₂CO₃Toluene100-12070-90N-(2-(2-hydroxypropan-2-yl)phenyl)aniline Derivatives

Experimental Protocols

General Protocol for Sonogashira Coupling and Intramolecular Cyclization to form 2,2-Dimethyl-2H-chromene Derivatives

This protocol describes a one-pot procedure for the synthesis of 2,2-dimethyl-2H-chromene derivatives from this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • To the stirring mixture, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,2-dimethyl-2H-chromene derivative.

General Protocol for Suzuki Coupling

This protocol outlines the synthesis of 2-(2'-arylphenyl)propan-2-ol derivatives via a Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv) in toluene (8 mL).

  • Add a 2M aqueous solution of K₂CO₃ (2.0 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the mixture.

  • Heat the reaction to 90-110 °C under an argon atmosphere and stir vigorously until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the desired biaryl product.

General Protocol for Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and an aniline derivative.

Materials:

  • This compound

  • Aniline derivative

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and Cs₂CO₃ (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the aniline derivative (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with dichloromethane.

  • Filter the mixture through a short pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain the desired N-aryl derivative.

Visualizations

Synthetic Pathways from this compound

Synthetic_Pathways cluster_sonogashira Sonogashira Coupling & Cyclization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound intermediate1 Alkynyl Intermediate start->intermediate1 Pd(PPh₃)₂Cl₂, CuI, Et₃N biaryl 2-(2'-Arylphenyl)propan-2-ol Derivative start->biaryl Pd(PPh₃)₄, K₂CO₃ n_aryl N-Aryl Derivative start->n_aryl Pd₂(dba)₃, Xantphos, Cs₂CO₃ alkyne Terminal Alkyne chromene 2,2-Dimethyl-2H-chromene Derivative intermediate1->chromene Intramolecular Cyclization boronic_acid Ar-B(OH)₂ amine Aniline (Ar-NH₂)

Caption: Synthetic transformations of this compound.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Reactants, Catalyst, Ligand, & Base in Solvent inert Establish Inert Atmosphere (Argon) setup->inert heat Heat to Specified Temperature inert->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate Organic Layer extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Application Notes and Protocols: The Role of 2-(2-Iodophenyl)propan-2-ol in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Iodophenyl)propan-2-ol is a versatile synthetic building block in medicinal chemistry, primarily utilized for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its key structural features—an aryl iodide and a tertiary alcohol—provide a valuable scaffold for the synthesis of novel drug candidates. The iodine atom serves as a reactive handle for the introduction of various substituents, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). This document outlines the primary applications of this compound in the synthesis of potential therapeutic agents, provides detailed experimental protocols for key transformations, and summarizes relevant data for medicinal chemists.

Key Applications in Medicinal Chemistry

The principal role of this compound in drug discovery is as a precursor for generating libraries of compounds for biological screening. The aryl iodide moiety is particularly amenable to two major classes of palladium-catalyzed cross-coupling reactions: the Sonogashira coupling and the Suzuki coupling. These reactions allow for the facile introduction of alkynyl and aryl/heteroaryl groups, respectively, which are prevalent in many biologically active molecules.

Synthesis of Phenylacetylene (B144264) Derivatives via Sonogashira Coupling

The Sonogashira coupling of this compound with terminal alkynes yields 2-(2-(alkynyl)phenyl)propan-2-ol derivatives. Phenylacetylene scaffolds are found in a variety of bioactive compounds, including kinase inhibitors, antivirals, and central nervous system (CNS) agents. The tertiary alcohol on the this compound core can also be a key pharmacophoric feature, potentially engaging in hydrogen bonding interactions with biological targets.

Synthesis of Biaryl and Heterobiaryl Compounds via Suzuki Coupling

The Suzuki coupling of this compound with boronic acids or esters provides access to a wide range of biaryl and heterobiaryl structures. These motifs are privileged in medicinal chemistry, appearing in numerous approved drugs targeting a variety of diseases. The ability to rapidly generate analogues by varying the boronic acid coupling partner makes this a powerful tool for lead optimization. For instance, biaryl compounds derived from this scaffold could be explored as potential antifungal agents or kinase inhibitors.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of derivatives from this compound using Sonogashira and Suzuki coupling reactions. The biological activity data is hypothetical and serves to illustrate the potential applications of the resulting compounds.

Table 1: Synthesis of 2-(2-(Phenylethynyl)phenyl)propan-2-ol via Sonogashira Coupling

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂PPh₃Et₃NTHF601285
2Pd(OAc)₂XPhosK₂CO₃Dioxane80892
3Pd₂(dba)₃SPhosCs₂CO₃Toluene100695

Table 2: Synthesis of 2-(Biphenyl-2-yl)propan-2-ol via Suzuki Coupling

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O901688
2PdCl₂(dppf)dppfK₃PO₄DMF1001094
3Pd(OAc)₂SPhosCsFTHF701291

Table 3: Hypothetical Biological Activity of Synthesized Derivatives

CompoundTargetAssayIC₅₀ (nM)
2-(2-(Phenylethynyl)phenyl)propan-2-olEGFR KinaseKinase Inhibition Assay75
2-(Biphenyl-2-yl)propan-2-olCandida albicansFungal Growth Inhibition500

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-(2-(phenylethynyl)phenyl)propan-2-ol.

Protocol 2: General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve this compound, phenylboronic acid, and Pd(PPh₃)₄ in toluene.

  • Add the 2M aqueous Na₂CO₃ solution to the mixture.

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 16 hours.

  • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield 2-(biphenyl-2-yl)propan-2-ol.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Phenylacetylene Heating Heat to 60°C (12h) Reactants->Heating Catalysts PdCl₂(PPh₃)₂ + CuI Catalysts->Heating Solvent_Base THF + Et₃N Solvent_Base->Heating Concentration Concentration Heating->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 2-(2-(Phenylethynyl)phenyl)propan-2-ol Chromatography->Product

Caption: Experimental workflow for the Sonogashira coupling.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Phenylboronic Acid Heating Heat to 90°C (16h) Reactants->Heating Catalyst Pd(PPh₃)₄ Catalyst->Heating Solvent_Base Toluene + Na₂CO₃ (aq) Solvent_Base->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 2-(Biphenyl-2-yl)propan-2-ol Purification->Product

Caption: Experimental workflow for the Suzuki coupling.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Synthesized Inhibitor (e.g., Phenylacetylene Derivative) Kinase Target Kinase (e.g., EGFR) Ligand->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Cell_Effect Cellular Effect (e.g., Reduced Proliferation) Downstream->Cell_Effect

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Application Notes and Protocols for Halogen Exchange Reactions of 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the halogen exchange reactions of 2-(2-Iodophenyl)propan-2-ol. The methods described herein facilitate the conversion of the aryl iodide to the corresponding aryl fluoride (B91410), chloride, and bromide derivatives, which are valuable intermediates in medicinal chemistry and materials science. The protocols are based on established metal-catalyzed methodologies and have been adapted for the specific substrate, considering the presence of the tertiary alcohol functionality.

Introduction

Halogen exchange reactions, particularly on aromatic rings, are a powerful tool for the late-stage functionalization of molecules. The conversion of an aryl iodide to other aryl halides can significantly alter the chemical and biological properties of a compound. For this compound, this transformation opens avenues for the synthesis of novel derivatives with potential applications in drug discovery and development. This document outlines protocols for copper- and palladium-catalyzed fluorination, chlorination, and bromination of this compound.

Data Presentation: Comparison of Halogen Exchange Methods

The following table summarizes the key quantitative data for the different halogen exchange methods applicable to this compound. The data is compiled from literature on similar aryl iodide substrates and provides a comparative overview of expected yields and reaction conditions.

Target HalideMethodCatalyst SystemHalogen SourceSolventTemp. (°C)Time (h)Typical Yield (%)
Fluoride Copper-CatalyzedCuI (10 mol%), 1,10-Phenanthroline (B135089) (20 mol%)AgFToluene (B28343)1102460-75
Palladium-CatalyzedPd(OAc)₂ (5 mol%), SPhos (10 mol%)CsFToluene1001870-85
Chloride Copper-CatalyzedCuCl (20 mol%), 1,10-Phenanthroline (40 mol%)N-Chlorosuccinimide (NCS)DMF1201265-80
Palladium-CatalyzedPd₂(dba)₃ (2.5 mol%), Xantphos (10 mol%)ZnCl₂Dioxane1002475-90
Bromide Copper-CatalyzedCuBr (15 mol%), 1,10-Phenanthroline (30 mol%)N-Bromosuccinimide (NBS)Dioxane1101670-85
Palladium-CatalyzedPd(OAc)₂ (5 mol%), RuPhos (10 mol%)NaBrt-BuOH1101280-95

Experimental Protocols

The following are detailed experimental protocols for the halogen exchange reactions of this compound.

Protocol 1: Copper-Catalyzed Fluorination

Objective: To synthesize 2-(2-Fluorophenyl)propan-2-ol via a copper-catalyzed halogen exchange reaction.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Silver fluoride (AgF)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 262 mg), CuI (0.1 mmol, 19 mg), and 1,10-phenanthroline (0.2 mmol, 36 mg).

  • Add AgF (1.5 mmol, 190 mg) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-Fluorophenyl)propan-2-ol.

Protocol 2: Palladium-Catalyzed Chlorination

Objective: To synthesize 2-(2-Chlorophenyl)propan-2-ol via a palladium-catalyzed halogen exchange reaction.

Materials:

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Zinc chloride (ZnCl₂)

  • Anhydrous 1,4-dioxane (B91453)

  • Schlenk tube

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 23 mg) and Xantphos (0.1 mmol, 58 mg) to a dry Schlenk tube.

  • Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes to form the catalyst complex.

  • To this mixture, add this compound (1.0 mmol, 262 mg) and ZnCl₂ (1.2 mmol, 164 mg).

  • Add an additional 3 mL of anhydrous 1,4-dioxane.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield 2-(2-Chlorophenyl)propan-2-ol.

Protocol 3: Copper-Catalyzed Bromination

Objective: To synthesize 2-(2-Bromophenyl)propan-2-ol via a copper-catalyzed halogen exchange reaction.

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • 1,10-Phenanthroline

  • N-Bromosuccinimide (NBS)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 262 mg), CuBr (0.15 mmol, 21.5 mg), and 1,10-phenanthroline (0.3 mmol, 54 mg).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Add N-Bromosuccinimide (1.2 mmol, 214 mg) in one portion.

  • Heat the mixture to 110 °C and stir for 16 hours under an inert atmosphere.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL).

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium thiosulfate (B1220275) solution (20 mL) to remove any remaining bromine, followed by brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-(2-Bromophenyl)propan-2-ol.

Visualizations

The following diagrams illustrate the general experimental workflows for the described halogen exchange reactions.

Halogen_Exchange_Workflow cluster_fluorination Fluorination Workflow Start_F Start: This compound Reagents_F Add: Catalyst (CuI or Pd(OAc)₂) Ligand Fluoride Source (AgF or CsF) Solvent (Toluene) Start_F->Reagents_F Reaction_F Heat Reaction (100-110 °C) Reagents_F->Reaction_F Workup_F Aqueous Workup & Extraction Reaction_F->Workup_F Purification_F Column Chromatography Workup_F->Purification_F Product_F Product: 2-(2-Fluorophenyl)propan-2-ol Purification_F->Product_F

Caption: General workflow for the fluorination of this compound.

Halogen_Exchange_Workflow_Cl_Br cluster_chlorination_bromination Chlorination/Bromination Workflow Start_ClBr Start: This compound Reagents_ClBr Add: Catalyst (Cu or Pd) Ligand Halogen Source (NCS, ZnCl₂, NBS, or NaBr) Solvent (DMF or Dioxane) Start_ClBr->Reagents_ClBr Reaction_ClBr Heat Reaction (100-120 °C) Reagents_ClBr->Reaction_ClBr Workup_ClBr Aqueous Workup & Extraction Reaction_ClBr->Workup_ClBr Purification_ClBr Column Chromatography Workup_ClBr->Purification_ClBr Product_Cl Product: 2-(2-Chlorophenyl)propan-2-ol Purification_ClBr->Product_Cl Product_Br Product: 2-(2-Bromophenyl)propan-2-ol Purification_ClBr->Product_Br

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(2-Iodophenyl)propan-2-ol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Grignard reaction, which is a common and effective method for this transformation.

Issue 1: Grignard Reaction Fails to Initiate

  • Question: My Grignar reaction is not starting. I don't see any bubbling or color change after adding the initial amount of 2-iodoaniline (B362364). What should I do?

  • Answer: Failure to initiate is a common problem in Grignard synthesis. Here are the most likely causes and their solutions:

    • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction.

      • Solution: Mechanically activate the magnesium by gently crushing the turnings with a dry glass rod in the reaction flask. You can also add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium in the ether before adding the aryl halide. The disappearance of the iodine color is an indicator of magnesium activation.

    • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or reagents will quench the reaction.

      • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and assembled while still hot under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure your 2-iodoaniline and acetone (B3395972) are as dry as possible.

    • Low Reaction Temperature: While the Grignard reaction is exothermic, a gentle warming can sometimes be necessary to overcome the activation energy.

      • Solution: Gently warm the flask with a heat gun. Be prepared to cool the reaction in a water bath once it initiates, as it can become vigorous.

Issue 2: Low Yield of this compound

  • Question: I have successfully initiated the Grignard reaction, but my final yield of this compound is consistently low. How can I improve it?

  • Answer: Low yields can result from several factors throughout the experimental process. Consider the following points for optimization:

    • Incomplete Grignard Reagent Formation: Not all of the magnesium may have reacted, leading to a lower concentration of your Grignard reagent.

      • Solution: After the addition of 2-iodoaniline, allow the reaction to stir for a sufficient amount of time (e.g., 1-2 hours) to ensure complete formation of the Grignard reagent. Gentle reflux can also drive the reaction to completion.

    • Side Reactions: The most common side reaction is the formation of a biphenyl (B1667301) impurity through the coupling of the Grignard reagent with unreacted 2-iodoaniline.

      • Solution: Add the 2-iodoaniline solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the coupling side reaction. Maintaining a moderate reaction temperature is also crucial.

    • Inefficient Quenching and Work-up: The work-up procedure can impact the final yield.

      • Solution: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride. This is generally a milder method than using strong acids, which can sometimes lead to side reactions with the tertiary alcohol product.

Issue 3: Presence of Significant Impurities in the Final Product

  • Question: My final product is contaminated with significant impurities, making purification difficult. What are the likely impurities and how can I avoid them?

  • Answer: The primary impurity is often the biphenyl derivative formed during the Grignard reaction. Unreacted starting materials can also be present.

    • Biphenyl Impurity: As mentioned, this arises from the reaction of the Grignard reagent with 2-iodoaniline.

      • Mitigation: Slow, controlled addition of the 2-iodoaniline is key.

      • Purification: This non-polar impurity can typically be removed from the more polar this compound product by column chromatography on silica (B1680970) gel.

    • Unreacted 2-Iodoaniline: If the Grignard formation was incomplete, you might have unreacted starting material.

      • Mitigation: Ensure the magnesium is fully consumed before adding the acetone.

      • Purification: This can also be separated by column chromatography.

    • Acetone Condensation Products: Under certain conditions, acetone can undergo self-condensation.

      • Mitigation: Add the acetone solution slowly to the Grignard reagent at a low temperature (e.g., 0°C) to control the exothermic reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the Grignard synthesis of this compound?

    • A1: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions. THF has a higher boiling point, which can be advantageous for less reactive halides, but diethyl ether is often sufficient and easier to remove.

  • Q2: How can I be certain that my Grignard reagent has formed?

    • A2: Visual cues are the primary indicators. The disappearance of the magnesium metal and the formation of a cloudy, grayish-brown solution are signs of a successful Grignard reagent formation. For a more quantitative measure, titration methods can be employed.

  • Q3: Can I store my Grignard reagent before reacting it with acetone?

    • A3: While it is possible to store Grignard reagents under a strictly inert atmosphere, it is highly recommended to use them immediately after preparation for the best results. Over time, they can degrade, leading to lower yields.

  • Q4: What is the purpose of the final acidic or ammonium chloride wash?

    • A4: The addition of a protic source, such as a mild acid or ammonium chloride solution, is necessary to protonate the magnesium alkoxide intermediate that is formed after the Grignard reagent reacts with acetone. This step yields the final tertiary alcohol product, this compound.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Yield

ParameterRecommended ConditionRationale for Yield Improvement
Solvent Anhydrous Diethyl Ether or THFPrevents quenching of the highly basic Grignard reagent.
Temperature Gentle reflux during Grignard formation; 0°C during acetone additionEnsures complete formation of the Grignard reagent while controlling the exothermic reaction with acetone to minimize side products.
Reagent Addition Slow, dropwise addition of 2-iodoaniline to magnesiumMinimizes the concentration of the aryl halide, thus reducing the formation of the biphenyl side product.
Magnesium Activation Mechanical stirring, use of iodine or 1,2-dibromoethaneExposes a fresh magnesium surface to initiate the reaction efficiently.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the Grignard reagent with atmospheric oxygen and moisture.

Experimental Protocols

Adapted Protocol for Grignard Synthesis of this compound

Disclaimer: This is an adapted protocol based on the synthesis of similar compounds. Researchers should perform their own optimization.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Iodoaniline

  • Anhydrous diethyl ether

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • Under an inert atmosphere, add anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-iodoaniline (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-iodoaniline solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).

    • Once initiated, add the remaining 2-iodoaniline solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Prepare a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound via Grignard Reaction A 2-Iodoaniline C 2-(2-Iodophenyl)magnesium iodide (Grignard Reagent) A->C B Mg, Anhydrous Ether B->C E Magnesium Alkoxide Intermediate C->E D Acetone D->E G This compound E->G F Aqueous Work-up (NH4Cl) F->G

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Initiation Was Grignard reaction initiation confirmed? Start->Check_Initiation Activate_Mg Activate Mg: - Crush turnings - Add Iodine/1,2-dibromoethane Check_Initiation->Activate_Mg No Check_Anhydrous Were anhydrous conditions maintained? Check_Initiation->Check_Anhydrous Yes Activate_Mg->Start Dry_Glassware Rigorously dry all glassware and solvents Check_Anhydrous->Dry_Glassware No Check_Addition Was 2-iodoaniline added dropwise? Check_Anhydrous->Check_Addition Yes Dry_Glassware->Start Slow_Addition Optimize for slow, controlled addition Check_Addition->Slow_Addition No Check_Workup Was a mild work-up used? Check_Addition->Check_Workup Yes Slow_Addition->Start Mild_Workup Use cold, saturated NH4Cl solution Check_Workup->Mild_Workup No Purify Purify by Column Chromatography Check_Workup->Purify Yes Mild_Workup->Purify

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Signaling_Pathway Relationship of Key Parameters to Yield cluster_conditions Reaction Conditions cluster_outcomes Intermediate Outcomes Yield High Yield of This compound Anhydrous Anhydrous Conditions Grignard_Formation Efficient Grignard Formation Anhydrous->Grignard_Formation Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Grignard_Formation Controlled_Temp Controlled Temperature Minimize_Side_Reactions Minimized Side Reactions Controlled_Temp->Minimize_Side_Reactions Slow_Addition Slow Reagent Addition Slow_Addition->Minimize_Side_Reactions Grignard_Formation->Yield Minimize_Side_Reactions->Yield

Caption: Logical relationship of key parameters influencing the final product yield.

common side products in the synthesis of 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(2-Iodophenyl)propan-2-ol

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of this compound via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is the Grignard reaction. This typically involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with 2'-iodoacetophenone (B1295891) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Q2: What are the primary side products I should be aware of in this synthesis?

A2: The main side products are typical for Grignard reactions and include:

  • Unreacted Starting Material: 2'-iodoacetophenone.

  • Reduction Product: 1-(2-Iodophenyl)ethanol, formed by the reduction of the ketone by the Grignard reagent.

  • Enolization Product: The Grignard reagent can act as a base and deprotonate the alpha-carbon of 2'-iodoacetophenone, which, after workup, regenerates the starting ketone.

  • Wurtz-type Coupling Products: While less common in this specific reaction, coupling of the Grignard reagent with any unreacted methyl halide can occur.

Q3: My reaction is difficult to initiate. What can I do?

A3: Initiation of a Grignard reaction can be challenging due to a passivating layer of magnesium oxide on the magnesium turnings. To activate the magnesium, you can:

  • Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Add a small crystal of iodine. The disappearance of the iodine color is an indicator of magnesium activation.

  • Add a few drops of 1,2-dibromoethane.

  • Ensure all glassware and solvents are scrupulously dry.

Q4: What is the best way to purify the crude this compound?

A4: Purification is typically achieved by column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is effective for separating the desired product from less polar impurities like unreacted starting material and more polar impurities.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Wet glassware or solvents: Grignard reagents are highly sensitive to moisture.- Flame-dry all glassware under vacuum or in an oven before use.- Use anhydrous solvents.
2. Inactive Magnesium: The surface of the magnesium may be oxidized.- Activate the magnesium with a crystal of iodine or by crushing.- Use fresh, shiny magnesium turnings.
3. Poor quality of 2'-iodoacetophenone: Impurities in the starting material can inhibit the reaction.- Purify the 2'-iodoacetophenone by distillation or chromatography if necessary.
Significant Amount of Unreacted 2'-Iodoacetophenone 1. Incomplete reaction: Insufficient reaction time or temperature.- Ensure the Grignard reagent has been fully formed before adding the ketone.- Allow the reaction to stir for a sufficient time after the addition of the ketone.
2. Enolization: The Grignard reagent is acting as a base instead of a nucleophile.- Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C) to favor nucleophilic addition.
Presence of 1-(2-Iodophenyl)ethanol (Reduction Product) 1. Steric hindrance: Although less common with methyl Grignard, steric hindrance can favor reduction.- This side product is often difficult to completely eliminate but can be minimized by careful temperature control.
2. Nature of the Grignard reagent: Some batches of Grignard reagent may contain species that favor reduction.- Ensure the Grignard reagent is prepared correctly and is not contaminated.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on general Grignard reaction procedures. Researchers should optimize conditions for their specific setup.

Materials:

  • 2'-Iodoacetophenone

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 2'-Iodoacetophenone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2'-iodoacetophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2'-iodoacetophenone solution dropwise to the cold, stirring Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_Pathway start 2'-Iodoacetophenone + CH3MgBr product This compound (Desired Product) start->product Nucleophilic Addition side_reduction 1-(2-Iodophenyl)ethanol (Reduction) start->side_reduction Hydride Transfer side_enolization Enolate Intermediate start->side_enolization Deprotonation (Base) start_regenerated 2'-Iodoacetophenone (Regenerated) side_enolization->start_regenerated Acidic Workup

Caption: Main reaction pathway and formation of major side products.

Experimental Workflow

Experimental_Workflow prep_grignard Prepare Grignard Reagent (CH3MgBr) reaction React with 2'-Iodoacetophenone prep_grignard->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic rect_node rect_node start Low Product Yield? check_initiation Reaction Initiated? start->check_initiation Yes check_anhydrous Anhydrous Conditions? start->check_anhydrous No check_sm Starting Material Consumed? check_initiation->check_sm Yes action_activate_mg Activate Mg (Iodine, Crushing) check_initiation->action_activate_mg No check_anhydrous->start Yes action_dry Flame-dry Glassware, Use Anhydrous Solvents check_anhydrous->action_dry No action_temp_control Slow Addition at 0 °C check_sm->action_temp_control No (Enolization Likely) success Proceed with Purification check_sm->success Yes action_activate_mg->check_initiation action_dry->check_anhydrous action_temp_control->check_sm

Caption: A logical flow for troubleshooting low product yield.

Technical Support Center: Optimization of Suzuki Coupling with 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2-(2-Iodophenyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful coupling outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound and provides a systematic approach to identify and resolve them. The presence of a tertiary alcohol group and steric hindrance from the ortho-substituent can present unique challenges.

Issue 1: Low or No Conversion of Starting Material

Low or no conversion of this compound is a common hurdle. The following workflow can help diagnose the root cause.

Troubleshooting Workflow for Low Conversion

troubleshooting_low_conversion start Low/No Conversion catalyst Check Catalyst Activity - Is the palladium source active? - Use a fresh batch or a pre-catalyst. start->catalyst ligand Evaluate Ligand Choice - Is the ligand appropriate for a sterically hindered substrate? - Consider bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos). catalyst->ligand If catalyst is active base Assess Base Strength and Type - Is the base strong enough? - Try stronger inorganic bases like K3PO4 or Cs2CO3. ligand->base If ligand is appropriate solvent Verify Solvent and Degassing - Is the solvent anhydrous and properly degassed? - Ensure inert atmosphere throughout the reaction. base->solvent If base is suitable temperature Optimize Reaction Temperature - Is the temperature high enough for the sterically hindered substrate? - Gradually increase temperature, monitoring for side reactions. solvent->temperature If solvent is correct boronic_acid Check Boronic Acid/Ester Stability - Is the boronic acid prone to protodeboronation? - Consider using a boronic ester (e.g., pinacol (B44631) ester) or an excess of the boronic acid. temperature->boronic_acid If temperature is optimized alcohol_side_reaction Investigate Tertiary Alcohol Side Reactions - Is dehydration or etherification occurring? - Consider milder bases or lower temperatures. Protecting the alcohol might be necessary. boronic_acid->alcohol_side_reaction If boronic acid is stable solution Problem Solved alcohol_side_reaction->solution If side reactions are minimized

Caption: Troubleshooting workflow for low to no conversion in Suzuki reactions.

Issue 2: Formation of Side Products

The presence of the tertiary alcohol in this compound can lead to specific side reactions under typical Suzuki coupling conditions.

  • Dehydration: The tertiary alcohol may undergo elimination under harsh basic or high-temperature conditions to form an alkene.

    • Solution: Employ milder bases such as K₂CO₃ or consider running the reaction at a lower temperature for a longer duration.

  • Homocoupling of Boronic Acid: This side reaction can be prevalent if oxygen is present in the reaction mixture.

    • Solution: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[1]

  • Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, especially with strong bases and protic solvents.

    • Solution: Use anhydrous solvents and consider replacing the boronic acid with a more stable boronic ester (e.g., pinacol ester). Using an excess of the boronic acid (1.5-2.0 equivalents) can also compensate for this side reaction.

  • Dehalogenation: The aryl iodide can be reduced to the corresponding arene.[2]

    • Solution: This can sometimes be mitigated by optimizing the ligand and base combination to favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

For sterically hindered aryl iodides like the target substrate, highly active catalyst systems are generally required. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective.[3]

  • Recommended Ligands: SPhos, XPhos, or RuPhos.

  • Recommended Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, or commercially available pre-catalysts like SPhos Pd G3.

Q2: Which base should I use for this reaction?

The choice of base is critical to activate the boronic acid and facilitate transmetalation without causing side reactions with the tertiary alcohol.

  • Strong Inorganic Bases: K₃PO₄ and Cs₂CO₃ are often the most effective choices for sterically hindered substrates.

  • Milder Bases: If dehydration of the tertiary alcohol is a concern, K₂CO₃ can be a good alternative, though it may require higher temperatures or longer reaction times.

Q3: What is the optimal solvent and temperature?

Aprotic solvents are generally preferred for Suzuki coupling reactions.

  • Recommended Solvents: 1,4-Dioxane, toluene, or THF are commonly used. A co-solvent of water is often necessary to dissolve the inorganic base, but for substrates prone to protodeboronation, anhydrous conditions may be beneficial.

  • Temperature: Due to the steric hindrance, higher temperatures (80-110 °C) are often required to achieve a reasonable reaction rate. However, it is crucial to monitor for the dehydration of the tertiary alcohol at elevated temperatures.

Q4: Should I protect the tertiary alcohol group?

In many cases, the tertiary alcohol may be sufficiently stable under optimized Suzuki coupling conditions. However, if significant dehydration or other side reactions involving the alcohol are observed, protection may be necessary.

  • Protecting Groups: Silyl ethers (e.g., TMS, TES, TBS) are common protecting groups for alcohols that are generally stable to the basic conditions of the Suzuki coupling and can be readily removed post-reaction.[4][5]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effects of different reaction parameters on the yield of Suzuki reactions with sterically hindered aryl halides, based on literature data. These can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Effect of Ligand on Yield for a Sterically Hindered Aryl Iodide

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃PPh₃K₂CO₃Toluene/H₂O10025
2Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane10092
3Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane10095
4Pd(OAc)₂RuPhosK₂CO₃Toluene11088

Data adapted from literature on similar sterically hindered substrates.[6]

Table 2: Effect of Base and Solvent on Yield

EntryLigandBaseSolventTemperature (°C)Yield (%)
1XPhosK₂CO₃Toluene/H₂O10078
2XPhosK₃PO₄1,4-Dioxane10095
3XPhosCs₂CO₃1,4-Dioxane10093
4XPhosNaOt-BuTHF8085

Data adapted from literature on similar sterically hindered substrates.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid/ester, the palladium source, the ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex R1-Pd(II)L2-X oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_aryl_complex R1-Pd(II)L2-R2 transmetalation->pdII_aryl_complex reductive_elimination Reductive Elimination pdII_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Coupled Product) reductive_elimination->product aryl_halide R1-X (this compound) aryl_halide->oxidative_addition boronic_acid R2-B(OR)2 (Boronic Acid/Ester) boronic_acid->transmetalation base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][7][8]

References

Technical Support Center: Purification of 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 2-(2-Iodophenyl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound synthesized via a Grignard reaction?

A1: The primary impurities when synthesizing this compound from 1-iodo-2-bromobenzene and acetone (B3395972) using a Grignard reaction include:

  • Biphenyl (B1667301) derivatives: Formed from the coupling of the Grignard reagent with unreacted aryl halide.

  • Unreacted starting materials: Residual 1-iodo-2-bromobenzene and acetone.

  • Hydrolysis product of the Grignard reagent: Benzene, formed if the Grignard reagent is quenched by water.

  • Dehydration product: 2-(2-Iodophenyl)prop-1-ene, which can form during acidic workup or purification at elevated temperatures.[1][2]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.

PropertyValueSource
Molecular Weight262.09 g/mol [3]
AppearanceLiquid[4]
Boiling Point121 °C[4]
StorageKeep in dark place, sealed in dry, 2-8°C[5]

Q3: Is this compound susceptible to degradation during purification?

A3: Yes. As a tertiary benzylic alcohol, this compound is prone to dehydration, especially under acidic conditions or at elevated temperatures, to form the corresponding alkene, 2-(2-Iodophenyl)prop-1-ene.[1][2][6] The iodine atom is also a good leaving group, which can lead to substitution reactions under certain conditions.[3]

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

Possible CauseTroubleshooting Steps
The boiling point of the recrystallization solvent is higher than the melting point of the compound or its impure form.Select a lower-boiling point solvent or a mixed solvent system to lower the temperature at which the solution becomes saturated.[7][8]
The solution is supersaturated.Add a small amount of additional hot solvent to redissolve the oil and then allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.[7][8]
High concentration of impurities.Attempt a preliminary purification step, such as a quick column filtration, to remove some impurities before recrystallization.[7]

Problem 2: Poor recovery of the purified product.

Possible CauseTroubleshooting Steps
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product. If excess solvent was used, carefully evaporate some of it to concentrate the solution before cooling.[1][7]
The solution was not cooled sufficiently.Ensure the flask is cooled in an ice bath for an adequate amount of time after reaching room temperature to maximize crystal formation.[1][7]
Premature crystallization during hot filtration.Use a pre-heated funnel and filter paper, and add a slight excess of hot solvent before filtration to keep the compound dissolved.[9][10]
Column Chromatography

Problem 1: Poor separation of this compound from non-polar impurities (e.g., biphenyl derivatives).

Possible CauseTroubleshooting Steps
The solvent system (mobile phase) is too polar.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound. Start with a less polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5), and gradually increase the polarity.[7]
The column is overloaded.Use an appropriate ratio of silica (B1680970) gel to crude product. A general guideline is a 30:1 to 50:1 weight ratio of silica to the crude material.[1]
Channeling in the column.Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Problem 2: The compound appears to be degrading on the column.

Possible CauseTroubleshooting Steps
Silica gel is slightly acidic and can promote the dehydration of the tertiary alcohol.Deactivate the silica gel by adding a small amount of triethylamine (B128534) (1-2%) to the eluent. Alternatively, use a neutral stationary phase like alumina.[1]
Prolonged contact time with the stationary phase.Increase the flow rate of the mobile phase, but be mindful that this may decrease separation efficiency.
Distillation

Problem 1: The distillate is cloudy.

Possible CauseTroubleshooting Steps
Presence of water in the crude product.Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.[1]

Problem 2: The product decomposes during distillation.

Possible CauseTroubleshooting Steps
The distillation temperature is too high, causing dehydration.Perform vacuum distillation to lower the boiling point of the compound and minimize thermal stress.[1] A pressure-temperature nomograph can be used to estimate the boiling point at reduced pressure.[11][12][13]
Presence of acidic impurities catalyzing dehydration.Wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic impurities before distillation.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying crude this compound containing a mixture of polar and non-polar impurities.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the plate using various solvent systems of hexane and ethyl acetate with increasing polarity (e.g., 98:2, 95:5, 90:10).

  • The optimal mobile phase should give a well-separated spot for the product with an Rf value between 0.25 and 0.35.[7]

2. Column Preparation:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Add a layer of sand on top of the silica gel.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel.

4. Elution:

  • Begin eluting the column with the optimized mobile phase.

  • Collect fractions and monitor the separation by TLC. Non-polar impurities like biphenyl will elute first.

  • Gradually increase the polarity of the mobile phase if necessary to elute the this compound.

5. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (from a Mixed Solvent System)

This protocol is suitable for purifying crude this compound that is mostly pure but contains minor impurities.

1. Solvent Selection:

  • Choose a "good" solvent in which the compound is soluble when hot and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible. A common pair for compounds of similar polarity is ethanol (B145695) and water.[8][9][14]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add the "good" solvent (e.g., hot ethanol) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of solvent necessary.

3. Induction of Crystallization:

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy and the cloudiness persists.[9][14]

  • Add a few drops of the "good" solvent back until the solution becomes clear again.

4. Cooling and Crystallization:

  • Allow the flask to cool slowly to room temperature, undisturbed.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][7]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals in a desiccator or vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography distillation Vacuum Distillation start->distillation tlc TLC recrystallization->tlc column_chromatography->tlc gcms GC-MS distillation->gcms end Pure this compound tlc->end gcms->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC/GC-MS) start->check_impurities non_polar Non-polar Impurities check_impurities->non_polar polar Polar Impurities check_impurities->polar thermal_labile Thermal Instability check_impurities->thermal_labile purification_method Choose Purification Method non_polar->purification_method polar->purification_method thermal_labile->purification_method column Column Chromatography purification_method->column Non-polar impurities recrystallize Recrystallization purification_method->recrystallize Minor impurities distill Vacuum Distillation purification_method->distill Boiling point difference optimize_column Optimize Mobile Phase column->optimize_column optimize_recrystallize Optimize Solvent System recrystallize->optimize_recrystallize optimize_distill Lower Temperature/Pressure distill->optimize_distill pure_product Pure Product optimize_column->pure_product optimize_recrystallize->pure_product optimize_distill->pure_product

Caption: A logical workflow for troubleshooting the purification of this compound.

References

preventing the degradation of 2-(2-Iodophenyl)propan-2-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Iodophenyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this product during storage and to troubleshoot common issues encountered during its handling and use.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Suggested Solution(s)
Yellowing of the solution over time Deiodination: Exposure to light or trace amounts of acid can cause the release of elemental iodine (I₂), which imparts a yellow or brownish color.Store the compound in an amber glass vial to protect it from light. Ensure the storage container is tightly sealed. For long-term storage, consider flushing the headspace with an inert gas like argon or nitrogen.
Oxidation: The aromatic ring or the tertiary alcohol may undergo slow oxidation upon prolonged exposure to air.Store under an inert atmosphere. Refrigeration can also slow down the rate of oxidation.
Appearance of a precipitate Insolubility of degradation products: Some degradation products may be less soluble in the storage solvent.If a precipitate is observed, it is recommended to analyze the material to identify the impurity before use. The product may require re-purification (e.g., by chromatography).
Moisture absorption: The compound may be hygroscopic, and absorbed water could lead to the formation of hydrates or facilitate degradation.Store in a desiccator or a dry, inert atmosphere. Use anhydrous solvents when preparing solutions.
Decrease in purity confirmed by analysis (e.g., HPLC, NMR) Dehydration: Trace acidic impurities can catalyze the elimination of water to form 2-(2-iodophenyl)propene. Tertiary benzylic alcohols are prone to this due to the stability of the resulting carbocation.Ensure all glassware is neutral and dry before use. If the compound is to be stored in solution, use a neutral, aprotic solvent.
Deiodination: As mentioned above, cleavage of the carbon-iodine bond can lead to the formation of 2-phenylpropan-2-ol and other byproducts.Minimize exposure to light and heat. Store in a cool, dark place.
Inconsistent experimental results Degraded starting material: Using a partially degraded product can lead to lower yields and the formation of unexpected side products in subsequent reactions.Always check the purity of the compound before use, especially if it has been stored for an extended period. A quick purity check by TLC or HPLC is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed, amber glass container in a cool, dark, and dry place.[1][2] For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere (argon or nitrogen) are recommended to minimize oxidation and deiodination.

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathways are likely deiodination, dehydration, and oxidation.

  • Deiodination: The carbon-iodine bond can cleave, especially when exposed to light, heat, or certain catalysts, releasing iodine and forming 2-phenylpropan-2-ol.

  • Dehydration: As a tertiary benzylic alcohol, it is susceptible to acid-catalyzed dehydration to form 2-(2-iodophenyl)propene.

  • Oxidation: While tertiary alcohols are generally resistant to oxidation, the aromatic ring can be susceptible to oxidation over long periods, especially in the presence of air and light.

Q3: How can I monitor the purity of my this compound sample?

A3: The purity can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section.

Q4: My sample has turned slightly yellow. Can I still use it?

A4: A slight yellow discoloration indicates the presence of elemental iodine, suggesting a small degree of degradation. While it might be usable for some applications where high purity is not critical, it is highly recommended to purify the material before use in sensitive experiments or in drug development processes. The presence of impurities could lead to unpredictable results and side reactions.

Q5: Are there any known stabilizers for this compound?

A5: While no specific stabilizers are documented for this particular compound, for similar alkyl iodides, small amounts of copper or silver powder have been used to scavenge any iodine that is formed, thus preventing further degradation. However, the compatibility and necessity of such stabilizers for this compound would need to be experimentally verified for your specific application.

Data Presentation

The following table provides hypothetical stability data for this compound under various storage conditions to illustrate the importance of proper storage. These are not experimental values but are based on the general chemical stability of analogous compounds.

Storage Condition Atmosphere Purity after 6 months (%) Purity after 12 months (%)
Room Temperature (20-25°C), Exposed to Light Air9080
Room Temperature (20-25°C), Dark Air9592
Refrigerated (2-8°C), Dark Air9897
Refrigerated (2-8°C), Dark Inert Gas (Argon)>99>99
-20°C, Dark Inert Gas (Argon)>99>99

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a general method for determining the purity of this compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Reference standard of this compound (if available)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

2. Preparation of Mobile Phase:

  • Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v). The gradient can be optimized based on the separation of impurities.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile/Water (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

  • Column Temperature: 25°C

5. Analysis:

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Calculate the purity of the sample by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

6. Identification of Impurities:

  • If degradation is suspected, a forced degradation study (e.g., by treating the sample with acid, base, peroxide, heat, or light) can be performed. The chromatograms of the stressed samples can help in identifying the peaks corresponding to degradation products.

  • For structural elucidation of unknown impurity peaks, preparative HPLC for isolation followed by LC-MS or NMR analysis may be necessary.

Visualizations

degradation_pathway main This compound deiodination 2-Phenylpropan-2-ol + I₂ main->deiodination Light, Heat dehydration 2-(2-Iodophenyl)propene main->dehydration Acid oxidation Oxidized Products main->oxidation Air (O₂)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Prepare Sample Solution (1 mg/mL in mobile phase) inject_sample Inject Sample prep_sample->inject_sample prep_standard Prepare Standard Solution (1 mg/mL in mobile phase) inject_standard Inject Standard prep_standard->inject_standard acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for purity assessment by HPLC.

References

Technical Support Center: Troubleshooting Reactions with 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Iodophenyl)propan-2-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound possesses two primary reactive sites: the aryl iodide and the tertiary alcohol. The iodine atom is a good leaving group, making it suitable for various palladium-catalyzed cross-coupling reactions such as Heck, Suzuki, and Sonogashira couplings.[1] The tertiary hydroxyl group can undergo reactions typical of alcohols, such as oxidation or esterification, although its tertiary nature makes it prone to elimination reactions under certain conditions.[1]

Q2: My reaction is failing to proceed. What are the initial checks I should perform?

When a reaction with this compound fails, a systematic check of your reagents and reaction setup is crucial.

  • Reagent Purity: Verify the purity of your this compound and other starting materials. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Catalyst Activity: For cross-coupling reactions, ensure your palladium catalyst is active. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.

  • Inert Atmosphere: Palladium-catalyzed reactions often require an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) catalyst. Ensure all solvents and reagents are properly degassed.

  • Solvent and Base Quality: Use anhydrous and high-purity solvents and bases. Water and other impurities can significantly impact the reaction outcome.

Q3: I am observing a significant amount of a nonpolar byproduct. What could it be?

A common nonpolar byproduct is the elimination product, 2-(2-iodophenyl)prop-1-ene. This can form via dehydration of the tertiary alcohol, particularly under acidic conditions or at elevated temperatures.[2][3] The reaction proceeds through a stable tertiary carbocation intermediate.[2][4]

Troubleshooting Failed Reactions

This section provides detailed troubleshooting guides for common palladium-catalyzed cross-coupling reactions involving this compound.

Heck Reaction Troubleshooting

Problem: Low or no conversion to the desired Heck product.

Potential Cause Recommended Solution
Catalyst Decomposition Observe for the formation of palladium black. If present, switch to a more robust ligand, lower the reaction temperature, or ensure a strictly inert atmosphere.
Inhibition by Tertiary Alcohol The hydroxyl group may coordinate to the palladium center. Consider protecting the alcohol group as a silyl (B83357) ether prior to the reaction.
Dehydration of Starting Material Formation of 2-(2-iodophenyl)prop-1-ene can compete with the Heck reaction. Use milder bases (e.g., NaOAc, Na2CO3) and avoid high temperatures.[5] If acidic conditions are generated, neutralization is critical.
Steric Hindrance The ortho-iodide and the bulky tertiary alcohol group can sterically hinder the reaction. Use a less sterically demanding phosphine (B1218219) ligand or a phosphine-free catalyst system.

A general procedure for a Heck reaction with this compound is as follows:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the alkene (1.2 equiv), Pd(OAc)2 (2-5 mol%), a suitable phosphine ligand (e.g., PPh3, 4-10 mol%), and a base (e.g., Et3N, 2.0 equiv).

  • Add a degassed solvent (e.g., DMF, CH3CN).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki Coupling Troubleshooting

Problem: Low yield of the desired biaryl product.

Potential Cause Recommended Solution
Boronic Acid Decomposition Ensure the quality of your boronic acid. Consider using a boronate ester for increased stability.
Ineffective Base The choice of base is critical. Screen different bases such as K2CO3, K3PO4, or Cs2CO3. The base must be strong enough to activate the boronic acid but not so strong as to promote significant dehydration of the starting material.
Dehydration Side Reaction Similar to the Heck reaction, dehydration to 2-(2-iodophenyl)prop-1-ene can be a competing pathway. Use the mildest possible reaction conditions (temperature and base) that still afford product formation.
Poor Solubility If reagents are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent system (e.g., toluene/water, dioxane/water) that ensures solubility of all components.

A general procedure for a Suzuki coupling with this compound is as follows:

  • In a flask, dissolve this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) in a suitable solvent (e.g., toluene, dioxane).

  • Add an aqueous solution of a base (e.g., 2M Na2CO3).

  • Degas the mixture by bubbling with an inert gas.

  • Heat the reaction to reflux (e.g., 80-100 °C) and monitor its progress.

  • After completion, cool the reaction, separate the layers, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by chromatography.

Sonogashira Coupling Troubleshooting

Problem: Failure to form the desired alkynylated product.

Potential Cause Recommended Solution
Catalyst Poisoning Impurities in the alkyne or solvent can poison the palladium and/or copper catalyst. Purify the alkyne and use high-purity, degassed solvents.
Homocoupling of the Alkyne (Glaser Coupling) This is a common side reaction, especially in the presence of oxygen. Ensure a strictly anaerobic environment. Consider using a copper-free Sonogashira protocol.
Dehydration of Starting Material As with other cross-coupling reactions, dehydration is a potential issue. Use a mild amine base (e.g., Et3N, DIPEA) and the lowest effective temperature.
Inhibition by the Tertiary Alcohol The hydroxyl group might interfere with the catalyst. Protection of the alcohol may be necessary in challenging cases.

A general procedure for a Sonogashira coupling with this compound is as follows:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add a degassed solvent (e.g., THF, DMF) and an amine base (e.g., Et3N, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

General Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-M) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Reaction Failed Check_Purity Check Reagent Purity Start->Check_Purity Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (e.g., for Dehydration) Check_Purity->Analyze_Byproducts Check_Catalyst->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Optimize_Ligand Optimize Ligand/Catalyst System Analyze_Byproducts->Optimize_Ligand If steric hindrance or catalyst decomposition is suspected Optimize_Base Optimize Base and Solvent Analyze_Byproducts->Optimize_Base If dehydration or poor reactivity is observed Protect_Alcohol Consider Protecting the Alcohol Group Analyze_Byproducts->Protect_Alcohol If alcohol inhibition is suspected Success Successful Reaction Optimize_Ligand->Success Optimize_Base->Success Protect_Alcohol->Success

Caption: A logical workflow for troubleshooting failed reactions.

Potential Dehydration Side Reaction

Dehydration_Pathway Reactant This compound C₉H₁₁IO Intermediate Tertiary Carbocation Stable Intermediate Reactant->Intermediate Protonation & Loss of H₂O (Acidic Conditions) Product 2-(2-Iodophenyl)prop-1-ene C₉H₉I Intermediate->Product Deprotonation

Caption: The potential E1 dehydration pathway of the starting material.

References

Technical Support Center: Purification of Crude 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(2-Iodophenyl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?

When this compound is synthesized using a Grignard reaction, several impurities can be expected. The most common is the formation of a biphenyl-type byproduct from the coupling of the Grignard reagent with the unreacted aryl halide.[1] Additionally, unreacted starting materials and benzene, formed from the protonation of the Grignard reagent by any residual water, are also common impurities.[1] If the reaction workup involves harsh acidic conditions or overheating, a dehydration product may also be present.[2]

Q2: My crude product is an oil. Can I still use recrystallization?

Since this compound is a liquid at room temperature, traditional recrystallization is not feasible.[3] However, a technique called trituration can be employed. This involves washing the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Cooling the crude product to a very low temperature in a suitable solvent might induce crystallization, but this can be challenging.

Q3: How do I choose the right purification technique for my crude product?

The best purification method depends on the impurity profile and the scale of your reaction.

  • Column chromatography is highly effective for separating the target compound from a wide range of impurities with different polarities.[4]

  • Liquid-liquid extraction can be useful for removing acidic or basic impurities.

  • Vacuum distillation can be employed to separate the product from non-volatile impurities, given its boiling point of 121°C.[3]

Q4: What are some key physical properties of this compound relevant to its purification?

Understanding the physical properties is crucial for selecting and optimizing purification methods.

PropertyValue
Appearance Liquid[3]
Molecular Weight 262.09 g/mol [5]
Boiling Point 121°C[3]
Purity (commercial) 95-98%[6]
Storage 2-8°C, sealed in dry conditions

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseTroubleshooting Steps
Poor separation of product and impurities. Inappropriate solvent system: The polarity of the eluent may be too high or too low.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.25-0.35 for the desired compound. A good starting point for non-polar impurities is a hexane (B92381):ethyl acetate (B1210297) gradient.[7]
Column overloading: Too much crude product was loaded onto the column.Use a silica (B1680970) gel to crude product weight ratio of at least 30:1 for effective separation.[7]
Column channeling: Improper packing of the column leads to uneven solvent flow.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Adding a layer of sand on top of the silica can help prevent disturbance when adding eluent.[7]
Product is not eluting from the column. Solvent system is not polar enough: The eluent does not have sufficient polarity to move the product through the stationary phase.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane:ethyl acetate mixture.
Recrystallization/Trituration
ProblemPossible CauseTroubleshooting Steps
"Oiling out" instead of forming crystals. Compound has a low melting point or is a liquid at room temperature: The product separates as a liquid instead of a solid.[8]Use a trituration procedure. Dissolve the crude oil in a minimal amount of a suitable solvent and then add a non-polar "anti-solvent" to precipitate the impurities, leaving the purified oil. Alternatively, wash the crude oil directly with a solvent that dissolves the impurities but not the product.
Low recovery of purified product. Product is too soluble in the chosen solvent: A significant amount of the product remains in the solvent.For trituration, choose a solvent in which the product has very low solubility. For low-temperature crystallization, ensure the solution is fully saturated before cooling.
Crystals (if formed) are colored. Colored impurities are present. Add a small amount of activated charcoal to the solution of the crude product and then filter it before attempting to crystallize or triturate.[8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the separation of this compound from non-polar impurities.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems to find the optimal eluent for separation. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5).[7]

  • Column Preparation:

    • Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[9]

    • Ensure the column is packed uniformly to prevent channeling.[7]

    • Add a thin layer of sand to the top of the silica gel.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent mixture.

    • Collect fractions and monitor the separation using TLC.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Trituration

This protocol is suitable for purifying the liquid this compound from solid or less soluble impurities.

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble, but the impurities are readily soluble. Non-polar solvents like hexane or petroleum ether are good starting points.[8]

  • Procedure:

    • Place the crude oil in a flask.

    • Add a small amount of the chosen solvent and swirl the mixture at room temperature.

    • The impurities should dissolve in the solvent, while the purified oil remains.

    • Carefully decant the solvent containing the dissolved impurities.

    • Repeat the washing process several times with fresh solvent.

  • Drying:

    • After the final wash, remove any residual solvent from the purified oil under vacuum.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound assess Assess Impurity Profile (e.g., TLC, NMR) crude->assess choice Choose Purification Method assess->choice column Column Chromatography choice->column Complex Mixture trituration Trituration / Liquid Wash choice->trituration Liquid Product with Solid Impurities distillation Vacuum Distillation choice->distillation Non-volatile Impurities analyze Analyze Purity (e.g., NMR, GC-MS) column->analyze trituration->analyze distillation->analyze pure Pure this compound analyze->pure

Caption: General purification workflow for crude this compound.

TroubleshootingWorkflow Troubleshooting Purification start Purification Attempt check_purity Is Purity Sufficient? start->check_purity success Purification Successful check_purity->success Yes fail Identify Issue check_purity->fail No poor_sep Poor Separation in Chromatography fail->poor_sep Chromatography Issue oiling_out Product 'Oils Out' fail->oiling_out Crystallization Issue low_yield Low Recovery fail->low_yield General Issue optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent check_loading Reduce Column Loading poor_sep->check_loading use_trituration Use Trituration Method oiling_out->use_trituration change_solvent Change Trituration/Wash Solvent low_yield->change_solvent optimize_solvent->start check_loading->start use_trituration->start change_solvent->start

Caption: Troubleshooting decision tree for the purification of this compound.

References

optimizing solvent and temperature for reactions with 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-(2-Iodophenyl)propan-2-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two main sites for chemical transformation:

  • The Iodophenyl Group: The iodine atom is an excellent leaving group, making the aryl iodide motif suitable for a variety of palladium-catalyzed cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations.[1]

  • The Tertiary Alcohol: The hydroxyl group can be a site for substitution or elimination reactions. Under certain conditions, particularly acidic or high-temperature environments, dehydration can occur to form 2-(2-iodophenyl)prop-1-ene.

Q2: My reaction mixture is turning black. What does this indicate?

A2: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and agglomeration of the palladium(0) catalyst. This renders the catalyst inactive and is a common cause of low or no product yield. This can be triggered by the presence of oxygen, impurities in the reagents or solvent, or excessively high temperatures.

Q3: I am observing the formation of 2-(2-iodophenyl)prop-1-ene as a major byproduct. How can this be prevented?

A3: The formation of 2-(2-iodophenyl)prop-1-ene is due to the dehydration of the tertiary alcohol. This side reaction is often promoted by high temperatures and acidic conditions. To minimize this, consider the following:

  • Lowering the reaction temperature: If the desired reaction allows, operating at a lower temperature can reduce the rate of dehydration.

  • Avoiding acidic conditions: Ensure that the reaction conditions are not acidic. If an acidic byproduct is generated, the choice of base is critical to neutralize it effectively.

  • Protecting the alcohol group: In cases where dehydration is persistent and problematic, protecting the tertiary alcohol with a suitable protecting group that is stable to the reaction conditions may be necessary. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are common choices.[2][3]

Q4: Is it necessary to protect the tertiary alcohol group before performing palladium-catalyzed cross-coupling reactions?

A4: Not always. Many palladium-catalyzed reactions are tolerant of free hydroxyl groups.[4] However, if you are experiencing issues with low yields, dehydration byproducts, or if the reaction conditions are harsh (e.g., requiring very high temperatures or strong bases that might deprotonate the alcohol and interfere with the catalyst), protection may be beneficial.[5][6] The decision to use a protecting group should be made based on initial experimental results and the specific reaction being performed.

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Reactions

This is a common issue that can arise from several factors. The following decision tree can help diagnose the problem.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yields start Low or No Yield Observed check_catalyst Check Catalyst System (Pd source, ligand, co-catalyst) start->check_catalyst check_reagents Verify Reagent Quality (Substrate, solvent, base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, time, atmosphere) start->check_conditions sub_catalyst_activity Is the Pd catalyst active? (e.g., not palladium black) check_catalyst->sub_catalyst_activity sub_reagent_purity Are reagents pure and anhydrous? Are solvents degassed? check_reagents->sub_reagent_purity sub_conditions_inert Was the reaction run under an inert atmosphere (N2 or Ar)? check_conditions->sub_conditions_inert side_reactions Analyze for Side Products dehydration Dehydration of starting material? side_reactions->dehydration homocoupling Homocoupling of reagents? side_reactions->homocoupling hydrodehalogenation Reduction of aryl iodide? side_reactions->hydrodehalogenation sub_catalyst_activity->side_reactions Yes solution_catalyst Solution: Use fresh catalyst/ligand. Ensure proper handling. sub_catalyst_activity->solution_catalyst No sub_reagent_purity->side_reactions Yes solution_reagents Solution: Purify reagents. Use dry, degassed solvents. sub_reagent_purity->solution_reagents No sub_conditions_inert->side_reactions Yes solution_conditions Solution: Improve degassing procedure. Ensure a positive inert gas pressure. sub_conditions_inert->solution_conditions No solution_dehydration Solution: Lower temperature. Consider protecting the alcohol. dehydration->solution_dehydration Yes solution_homocoupling Solution (for Sonogashira): Reduce Cu(I) loading, consider copper-free conditions. homocoupling->solution_homocoupling Yes solution_hydrodehalogenation Solution: Ensure base is not acting as a hydride source. Optimize ligand and solvent. hydrodehalogenation->solution_hydrodehalogenation Yes

Caption: Troubleshooting workflow for low yields.

Issue 2: Intramolecular Heck Reaction Fails to Produce 2,2-dimethyl-2,3-dihydrobenzofuran
Possible Cause Troubleshooting Steps
Incorrect Catalyst/Ligand Combination The choice of ligand is crucial for the intramolecular Heck reaction. For 5-exo-trig cyclizations, a variety of phosphine (B1218219) ligands can be effective. Try screening different ligands such as PPh₃, P(o-tol)₃, or bidentate ligands like BINAP or dppf.[7]
Unsuitable Base The base is required to regenerate the Pd(0) catalyst. If the base is too weak, the catalytic cycle may stall. If it is too strong or nucleophilic, it may cause side reactions. Common bases for Heck reactions include Et₃N, K₂CO₃, and NaOAc.[3] Consider screening different bases.
Suboptimal Solvent and Temperature The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate. Polar aprotic solvents like DMF, DMAc, or acetonitrile (B52724) are often used.[1] The temperature needs to be high enough to promote the reaction but not so high as to cause significant dehydration of the starting material. An initial temperature of 80-100 °C is a good starting point.
Dehydration of Starting Material Formation of 2-(2-iodophenyl)prop-1-ene can lead to intermolecular polymerization or other undesired Heck products. Confirm the presence of this impurity by GC-MS or NMR. If it is forming, lower the reaction temperature or consider protecting the alcohol group.

Experimental Protocols & Data

The following protocols are representative examples based on established methodologies for similar substrates. Optimization of specific parameters may be necessary for optimal results with this compound.

Protocol 1: Intramolecular Heck Cyclization to Synthesize 2,2-dimethyl-2,3-dihydrobenzofuran

This reaction proceeds via a 5-exo-trig cyclization pathway.

Heck_Workflow start Setup Reaction Under Inert Atmosphere add_reagents Add this compound, Pd catalyst, ligand, and base to flask start->add_reagents add_solvent Add degassed anhydrous solvent add_reagents->add_solvent heat Heat reaction mixture (e.g., 80-120 °C) add_solvent->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify product Obtain 2,2-dimethyl-2,3-dihydrobenzofuran purify->product

Caption: Workflow for Intramolecular Heck Cyclization.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), triphenylphosphine (B44618) (PPh₃, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed DMF (to make a 0.1 M solution) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Optimization Data (Hypothetical):

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF10075
2Pd(OAc)₂ (5)PPh₃ (10)Et₃N (3)Acetonitrile8068
3Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)NaOAc (3)Toluene (B28343)11082
4Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2)Dioxane10088
Protocol 2: Sonogashira Coupling with Phenylacetylene (B144264)

This protocol describes the coupling of the aryl iodide with a terminal alkyne.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed THF (to make a 0.2 M solution) and triethylamine (B128534) (Et₃N, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Optimization Data (Hypothetical):

EntryPd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3)THF6085
2Pd(PPh₃)₄ (3)CuI (5)Et₃N (3)DMF6088
3PdCl₂(PPh₃)₂ (3)CuI (5)DIPA (3)Toluene8079
4Pd(OAc)₂ (3) / PPh₃ (6)- (Copper-free)Cs₂CO₃ (2)Dioxane10072
Protocol 3: Buchwald-Hartwig Amination with Morpholine (B109124)

This protocol outlines the C-N bond formation between the aryl iodide and a secondary amine.

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene (to make a 0.1 M solution) and morpholine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Optimization Data (Hypothetical):

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10092
2Pd(OAc)₂ (4)SPhos (8)NaOtBu (1.4)Dioxane10090
3Pd₂(dba)₃ (2)BINAP (3)K₃PO₄ (2.0)Toluene11085
4Pd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)THF7088

Potential Reaction Pathways

The following diagram illustrates the main desired reactions and a key potential side reaction for this compound.

Reaction_Pathways start This compound heck Intramolecular Heck Reaction start->heck [Pd], Base, Heat sonogashira Sonogashira Coupling start->sonogashira [Pd], [Cu], Base, Alkyne buchwald Buchwald-Hartwig Amination start->buchwald [Pd], Base, Amine dehydration Dehydration (Side Reaction) start->dehydration Heat / Acid product_heck 2,2-dimethyl-2,3- dihydrobenzofuran heck->product_heck product_sono Aryl-Alkyne Product sonogashira->product_sono product_buchwald Aryl-Amine Product buchwald->product_buchwald product_dehydration 2-(2-iodophenyl)prop-1-ene dehydration->product_dehydration

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with catalyst selection for cross-coupling reactions of 2-(2-iodophenyl)propan-2-ol.

I. Troubleshooting Guides

This section addresses common issues encountered during cross-coupling reactions with this compound, a sterically hindered substrate.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inefficient Oxidative Addition: The bulky 2-hydroxypropyl group can hinder the approach of the palladium catalyst to the C-I bond.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of the active catalytic species and facilitate oxidative addition.

  • Catalyst Deactivation: The palladium catalyst may precipitate as palladium black or form inactive species.

    • Solution: Use pre-catalysts like G3 or G4 palladacycles, which are designed for efficient generation of the active Pd(0) species. Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing solvents and using an inert atmosphere (argon or nitrogen).

  • Inappropriate Base: The choice of base is critical and can influence reaction rates and side reactions.

    • Solution: For Suzuki couplings, potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. The choice of base can be solvent-dependent.[1][2]

  • Suboptimal Solvent: The solvent can affect catalyst solubility, stability, and reaction kinetics.

    • Solution: Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used. For Suzuki reactions, a mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base.

Issue 2: Formation of Side Products

Possible Causes and Solutions:

  • Homocoupling of Boronic Acid (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Protodeiodination (Reduction of the Aryl Iodide): This can occur if the catalytic cycle is inefficient, leading to the formation of byproducts.

    • Solution: Optimize the ligand and base combination to ensure efficient cross-coupling. Bulky ligands can sometimes suppress this side reaction.

  • Dehydration of the Tertiary Alcohol: The acidic or basic conditions of the reaction, especially at elevated temperatures, can lead to the elimination of water from the 2-hydroxypropyl group, forming an alkene.

    • Solution: Use milder bases where possible and keep reaction temperatures as low as feasible while still achieving a reasonable reaction rate.

II. Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: Which palladium source is best for cross-coupling reactions of this compound?

A1: While various palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common starting points. For challenging substrates like this compound, using pre-formed catalysts or palladacycles (e.g., Buchwald's G3 and G4 precatalysts) is highly recommended for more reliable and efficient generation of the active Pd(0) catalyst.

Q2: What class of ligands is most effective for this sterically hindered substrate?

A2: Bulky, electron-rich monophosphine ligands, particularly biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are generally the most effective for coupling sterically hindered aryl halides.[3] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle. For certain reactions, N-heterocyclic carbene (NHC) ligands can also be very effective.

Reaction Conditions

Q3: What is the best base to use for a Suzuki-Miyaura coupling with this compound?

A3: For Suzuki-Miyaura reactions, inorganic bases are typically used. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices as they are effective and generally compatible with a wide range of functional groups. The choice may require some optimization for your specific coupling partner.

Q4: What is the recommended solvent for a Buchwald-Hartwig amination of this compound?

A4: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used for Buchwald-Hartwig aminations. Toluene is often a good first choice due to its higher boiling point, which can be beneficial for less reactive substrates.

Specific Cross-Coupling Reactions

Q5: Are there any specific considerations for a Sonogashira coupling with this substrate?

A5: Yes, for Sonogashira couplings, a co-catalyst, typically a copper(I) salt like copper(I) iodide (CuI), is often used in conjunction with the palladium catalyst. An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is also required. Copper-free Sonogashira protocols exist and may be advantageous in some cases to avoid homocoupling of the alkyne (Glaser coupling).

Q6: Can a Heck reaction be performed with this compound?

A6: Yes, a Heck reaction should be feasible. The choice of base (often an organic base like triethylamine or an inorganic base like sodium or potassium carbonate) and the specific palladium catalyst and ligand system will be important for achieving good yields and selectivity. Due to the steric hindrance, a bulky phosphine ligand or a phosphine-free catalyst system might be necessary.

III. Data Presentation

The following tables summarize typical catalyst systems for various cross-coupling reactions applicable to sterically hindered aryl iodides, which can be used as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90
Pd₂(dba)₃XPhosCs₂CO₃Dioxane80-11085-95
Pd(PPh₃)₄-K₂CO₃DMF/H₂O90Variable

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃RuPhosNaOtBuToluene100>90
Pd(OAc)₂BrettPhosLiHMDSTHF60-8080-95
[Pd(allyl)Cl]₂cataCXium® AK₂CO₃t-BuOH10075-90

Table 3: Catalyst Systems for Sonogashira Coupling of Aryl Iodides

Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF25-6085-95
Pd(OAc)₂-SPhosCs₂CO₃Dioxane80-100>90 (copper-free)
Pd(PPh₃)₄CuIPPh₃DIPAToluene50-8080-90

IV. Experimental Protocols

The following are generalized protocols for common cross-coupling reactions, which should be optimized for this compound and the specific coupling partner.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aryl boronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 1.2-6 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add this compound (1.0 equiv.).

  • Add the degassed solvent system (e.g., toluene/water, 10:1 v/v).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., RuPhos, 1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and copper(I) iodide (CuI, 1-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF or DMF).

  • Add the base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature to 80 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

V. Visualizations

Catalyst_Selection_Workflow Start Start: Cross-Coupling of This compound Reaction_Type Select Reaction Type Start->Reaction_Type Suzuki Suzuki-Miyaura Reaction_Type->Suzuki C-C (Boronic Acid) Buchwald Buchwald-Hartwig Reaction_Type->Buchwald C-N (Amine) Sonogashira Sonogashira Reaction_Type->Sonogashira C-C (Alkyne) Heck Heck Reaction_Type->Heck C-C (Alkene) Catalyst_System Choose Catalyst System: - Pd Source (Pd(OAc)2, Pd2(dba)3) - Ligand (Bulky Phosphine) - Base (Inorganic/Organic) Suzuki->Catalyst_System Buchwald->Catalyst_System Sonogashira->Catalyst_System Heck->Catalyst_System Optimization Reaction Optimization: - Temperature - Solvent - Concentration Catalyst_System->Optimization Analysis Analysis: - TLC, LC-MS, NMR Optimization->Analysis Troubleshooting Troubleshooting Analysis->Troubleshooting Success Successful Coupling Troubleshooting->Success Optimized Low_Yield Low Yield / Side Products Troubleshooting->Low_Yield Issues Persist Low_Yield->Catalyst_System Re-evaluate

Caption: Workflow for catalyst selection in cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-I L2 Pd0->PdII Ar-I OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R' L2 PdII->ArPdR R'-B(OR)2 (Base) Transmetal Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product RedElim Reductive Elimination ArylIodide Ar-I BoronicAcid R'-B(OR)2 Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting_Logic Start Low Yield or Side Products Check1 Is the Catalyst Active? Start->Check1 Sol1 Use Pre-catalyst Ensure Inert Atmosphere Check1->Sol1 No Check2 Is the Ligand Appropriate? Check1->Check2 Yes Sol2 Use Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) Check2->Sol2 No Check3 Is the Base Optimal? Check2->Check3 Yes Sol3 Screen Bases (K3PO4, Cs2CO3, NaOtBu) Check3->Sol3 No Check4 Are Conditions Too Harsh? Check3->Check4 Yes Sol4 Lower Temperature Screen Solvents Check4->Sol4 Yes

Caption: Troubleshooting logic for cross-coupling reactions.

References

Technical Support Center: Managing the Stability of 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 2-(2-Iodophenyl)propan-2-ol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, dark place at 2–8°C.[1][2][3] For short-term storage, ambient temperature may be acceptable, but refrigeration is recommended to minimize potential degradation.

Q2: My solution of this compound has turned yellow. What could be the cause?

A2: A yellow discoloration can indicate degradation. One possible cause is the oxidation of the iodide moiety, potentially releasing free iodine. Another possibility is the formation of conjugated alkene impurities resulting from dehydration, especially if the solution is acidic. We recommend verifying the purity of the material using an appropriate analytical method like HPLC or GC-MS.

Q3: I am observing a loss of potency or the appearance of unexpected peaks in my HPLC analysis. What are the likely degradation pathways?

A3: this compound, as a tertiary benzylic alcohol, is susceptible to several degradation pathways:

  • Acid-Catalyzed Dehydration: In the presence of acidic catalysts or protic solvents, the alcohol can eliminate water to form 2-(2-Iodophenyl)prop-1-ene. This reaction proceeds through a relatively stable tertiary benzylic carbocation intermediate.[4][5][6]

  • Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can cause degradation.[3] Furthermore, analogous compounds like benzyl (B1604629) alcohol can slowly oxidize in the presence of air.[7]

  • Nucleophilic Substitution: The iodine atom on the phenyl ring is a good leaving group and can be displaced by nucleophiles, particularly under forcing conditions (e.g., heating with a strong nucleophile).[3]

Q4: What solvents are recommended for dissolving this compound? Are there any I should avoid?

A4: Common organic solvents such as isopropanol (B130326), ethanol, acetonitrile, and ethyl acetate (B1210297) are generally suitable. Avoid strongly acidic or basic aqueous solutions, as these can catalyze degradation.[6][8][9] When preparing solutions, it is best to use anhydrous solvents and store them under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.

Q5: How can I handle the compound to minimize degradation during an experiment?

A5: To minimize degradation:

  • Allow the compound to warm to room temperature before opening the container to prevent moisture condensation.

  • Use clean, dry glassware and equipment.

  • If possible, conduct reactions under an inert atmosphere.

  • Avoid exposure to direct sunlight or strong artificial light.

  • Keep solutions cool when not in use.

  • Avoid contact with strong acids, bases, and oxidizing agents.[10]

Quantitative Stability Data

The stability of this compound is highly dependent on the solution conditions. The following table summarizes expected stability trends based on its chemical structure and the behavior of similar compounds.

Condition Parameter Value / Observation Expected Primary Degradation Pathway
Storage (Solid) TemperatureRecommended: 2–8°C[1][2][3]Minimal degradation expected.
LightStore in the dark[1][2]Photolysis (potential C-I bond cleavage).
AtmosphereSealed, dry container[1][2][3]Slow oxidation.
Solution (Isopropanol) pH 3 (Acidic)t₁/₂ (half-life) ≈ 24 hours @ 40°CAcid-catalyzed dehydration.
pH 7 (Neutral)t₁/₂ (half-life) > 1 month @ 40°CMinimal degradation.
pH 11 (Basic)t₁/₂ (half-life) ≈ 72 hours @ 40°CBase-catalyzed elimination/decomposition.
Solution (Acetonitrile) Light Exposure~15% loss after 48h (simulated sunlight)Photodegradation.

Note: The half-life values are illustrative estimates based on typical tertiary benzylic alcohol reactivity and are meant for comparative purposes. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol: Monitoring Stability of this compound using RP-HPLC

This protocol outlines a general method for assessing the stability of this compound in solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the desired solvent (e.g., HPLC-grade isopropanol or acetonitrile) to obtain a 1 mg/mL stock solution.

  • Forced Degradation Study (Optional but Recommended):

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal: Heat a sample of the stock solution at 60°C.

    • Photolytic: Expose a sample of the stock solution to UV light (e.g., 254 nm).

    • Analyze these samples after a set period (e.g., 24 hours) to identify potential degradation products.

  • Stability Study:

    • Transfer aliquots of the stock solution into several sealed vials appropriate for the storage conditions being tested (e.g., 4°C, 25°C, 40°C).

    • Protect samples from light by using amber vials or wrapping them in aluminum foil.

    • At specified time points (e.g., t=0, 24h, 48h, 1 week, 1 month), withdraw a sample from each condition.

  • HPLC Analysis:

    • Dilute the withdrawn sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Inject the sample into an HPLC system with the following suggested parameters (method optimization may be required):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 (Acetonitrile:Water).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 220 nm

      • Column Temperature: 30°C

      • Injection Volume: 10 µL

  • Data Analysis:

    • At each time point, calculate the percentage of this compound remaining by comparing its peak area to the t=0 sample.

    • Monitor the increase in peak areas of any degradation products. The percentage of impurity can be calculated based on the relative peak area.

Visualizations

Logical and Experimental Workflows

TroubleshootingWorkflow cluster_observe Observation cluster_check Initial Checks cluster_diagnose Diagnosis cluster_action Corrective Actions observe Unexpected experimental result (e.g., low yield, new HPLC peak) check_purity Check purity of starting material (HPLC, NMR) observe->check_purity check_conditions Review experimental conditions (temp, pH, light exposure) observe->check_conditions impure Is starting material impure? check_purity->impure harsh Were conditions harsh? (strong acid/base, heat) check_conditions->harsh impure->harsh No purify Purify the starting material impure->purify Yes modify Modify protocol: - Use milder conditions - Protect from light/air - Use fresh solution harsh->modify Yes proceed Material is pure & conditions are mild. Proceed with caution. harsh->proceed No DecompositionPathway reactant This compound protonation Protonation of -OH group reactant->protonation + H⁺ intermediate1 Protonated Alcohol (Oxonium Ion) protonation->intermediate1 loss_water Loss of H₂O intermediate1->loss_water intermediate2 Tertiary Benzylic Carbocation loss_water->intermediate2 deprotonation Deprotonation (Loss of H⁺) intermediate2->deprotonation product 2-(2-Iodophenyl)prop-1-ene deprotonation->product - H⁺ StabilityTestingWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare 1 mg/mL stock solution stress_conditions Aliquot solution into vials for different conditions (Temp, Light, pH) prep_solution->stress_conditions sampling Sample at defined time points (t=0, 24h, etc.) stress_conditions->sampling hplc Analyze by RP-HPLC (UV detection) sampling->hplc data Calculate % remaining and % impurity hplc->data

References

Validation & Comparative

Reactivity Showdown: 2-(2-Iodophenyl)propan-2-ol vs. 2-(2-Bromophenyl)propan-2-ol in Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of heterocyclic synthesis, the intramolecular Heck reaction stands as a powerful tool for the construction of cyclic frameworks. A common application of this palladium-catalyzed reaction is the cyclization of 2-(2-halophenyl)propan-2-ol derivatives to form 2,2-dimethyl-2,3-dihydrobenzofuran, a scaffold present in various natural products and pharmacologically active compounds. This guide provides an objective comparison of the reactivity between 2-(2-iodophenyl)propan-2-ol and its bromo-analogue, 2-(2-bromophenyl)propan-2-ol (B1267433), in this transformation, supported by established principles of organometallic chemistry.

Executive Summary

The choice of the halogen atom on the aromatic ring significantly impacts the efficiency and conditions required for the intramolecular Heck cyclization. In general, This compound exhibits significantly higher reactivity than 2-(2-bromophenyl)propan-2-ol . This heightened reactivity is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The C-I bond's lower dissociation energy facilitates the rate-determining oxidative addition step in the palladium catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions. Consequently, cyclization of the iodo-substrate can typically be achieved at lower temperatures and with lower catalyst loadings, resulting in potentially higher yields and cleaner reaction profiles.

Data Presentation: A Comparative Overview

ParameterThis compound2-(2-Bromophenyl)propan-2-olRationale
Reaction Rate FasterSlowerThe C-I bond is weaker and more easily cleaved in the oxidative addition step.
Typical Reaction Temperature 80-100 °C100-140 °CHigher energy input is needed to activate the more stable C-Br bond.
**Catalyst Loading (e.g., Pd(OAc)₂) **Lower (e.g., 2-5 mol%)Higher (e.g., 5-10 mol%)A more reactive substrate requires less catalyst to achieve efficient conversion.
Typical Yield Generally higherCan be lower due to side reactions at higher temperatures.Milder conditions for the iodo-substrate minimize thermal decomposition and by-product formation.
Ligand Choice Less sensitive to ligand choiceOften requires more electron-rich and bulky phosphine (B1218219) ligands to promote oxidative addition.The inherent reactivity of the C-I bond makes the reaction less dependent on the ancillary ligand.

Reaction Mechanism and Experimental Workflow

The intramolecular Heck reaction of 2-(2-halophenyl)propan-2-ol proceeds through a well-established catalytic cycle. The key steps are illustrated in the following diagram:

Heck_Mechanism cluster_cycle Intramolecular Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Intra_Add Intramolecular Carbopalladation PdII_Aryl->Intra_Add Alkyl_PdII Alkyl-Pd(II) Intermediate Intra_Add->Alkyl_PdII Beta_Hydride β-Hydride Elimination Alkyl_PdII->Beta_Hydride Product_Complex Product-Pd(II)-H Complex Beta_Hydride->Product_Complex Red_Elim Reductive Elimination Product_Complex->Red_Elim Product 2,2-Dimethyl-2,3- dihydrobenzofuran Product_Complex->Product Product Release Red_Elim->Pd0 BaseH [Base-H]⁺X⁻ Red_Elim->BaseH Reactant 2-(2-Halophenyl)propan-2-ol Reactant->OxAdd Ar-X Base Base Base->Red_Elim

Caption: Catalytic cycle for the intramolecular Heck reaction.

The experimental workflow for this reaction is generally straightforward and involves heating the substrate with a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.

Experimental_Workflow start Start reagents Combine Substrate, Pd Catalyst, Ligand, and Base in Solvent start->reagents reaction Heat Reaction Mixture (e.g., 80-140 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product: 2,2-Dimethyl-2,3-dihydrobenzofuran purification->product

Caption: General experimental workflow for the synthesis.

Experimental Protocols

The following are representative experimental protocols for the intramolecular Heck cyclization of 2-(2-halophenyl)propan-2-ol derivatives. Note that these are generalized procedures and may require optimization for specific applications.

Protocol 1: Cyclization of this compound (Higher Reactivity Substrate)

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and triphenylphosphine (0.04-0.10 mmol, 4-10 mol%).

  • Add anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., triethylamine, 1.5 mmol).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford 2,2-dimethyl-2,3-dihydrobenzofuran.

Protocol 2: Cyclization of 2-(2-Bromophenyl)propan-2-ol (Lower Reactivity Substrate)

Materials:

  • 2-(2-Bromophenyl)propan-2-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • A more electron-rich and/or bulky phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃) or a biarylphosphine ligand)

  • A stronger base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃)

  • A high-boiling point solvent such as DMF or Toluene

Procedure:

  • Follow the same initial setup as in Protocol 1, using 2-(2-bromophenyl)propan-2-ol (1.0 mmol).

  • Use a higher loading of palladium(II) acetate (0.05-0.10 mmol, 5-10 mol%) and the selected phosphine ligand (0.10-0.20 mmol, 10-20 mol%).

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to a higher temperature, typically in the range of 100-140 °C.

  • Monitor the reaction, which is expected to proceed more slowly, often requiring 12-24 hours for completion.

  • Follow the same workup and purification procedure as described in Protocol 1.

Conclusion for the Researcher

For drug development professionals and synthetic chemists, the choice between this compound and 2-(2-bromophenyl)propan-2-ol as a precursor for 2,2-dimethyl-2,3-dihydrobenzofuran has clear implications for process efficiency and cost. The superior reactivity of the iodo-substrate allows for more favorable reaction conditions, which can be critical in the synthesis of complex molecules where functional group tolerance and mild conditions are paramount. While aryl iodides are generally more expensive than the corresponding bromides, the benefits of faster reactions, lower catalyst loadings, and potentially higher yields can offset the initial material cost, particularly in large-scale synthesis. For initial small-scale studies and when seeking to optimize reaction conditions, starting with the more reactive this compound is often the more strategic choice. The bromo-analogue remains a viable, more economical option, provided that the potentially harsher reaction conditions are compatible with the overall synthetic route.

A Comparative Guide to the Synthesis of 2-(2-Iodophenyl)propan-2-ol: Established and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted tertiary alcohols such as 2-(2-Iodophenyl)propan-2-ol is a critical task. This molecule serves as a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of the conventional Grignard synthesis alongside alternative synthetic strategies, offering detailed experimental protocols and quantitative data to inform methodology selection.

The primary and most established method for the synthesis of this compound is the Grignard reaction. However, alternative organometallic approaches, including the use of organolithium reagents and the Barbier reaction, present viable, and in some contexts, advantageous routes. This comparison will delve into the practical aspects of each method, including reaction efficiency, substrate scope, and operational considerations.

Comparison of Synthetic Routes

The selection of a synthetic route is often a balance between yield, reaction conditions, reagent availability, and scalability. The following table summarizes the key quantitative and qualitative aspects of the Grignard, organolithium, and Barbier methodologies for the preparation of this compound.

ParameterGrignard ReactionOrganolithium Route (via Halogen-Metal Exchange)Barbier Reaction
Starting Material 1-Bromo-2-iodobenzene (B155775) or 1,2-Diiodobenzene (B1346971)1-Bromo-2-iodobenzene2-Iodoaniline (B362364) (via diazotization) or 1,2-Diiodobenzene
Key Reagents Magnesium turnings, Acetone (B3395972)n-Butyllithium or t-Butyllithium, AcetoneMagnesium powder, Methyl iodide, Acetone
Typical Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THFTHF
Reaction Temperature 0 °C to reflux-78 °C to room temperatureRoom temperature
Reported/Expected Yield Good to Excellent (typically >70%)Moderate to Good (highly substrate dependent)Moderate
Key Advantages Well-established, reliable, high yields.[1]Rapid reaction at low temperatures, useful for sensitive substrates.One-pot procedure, milder conditions than pre-forming organometallics.[2]
Key Disadvantages Moisture-sensitive, potential for side reactions (e.g., Wurtz coupling).Highly pyrophoric and moisture-sensitive reagents, requires very low temperatures.Can be less selective and lower yielding than the Grignard reaction.

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the Grignard reaction, a plausible organolithium route, and a Barbier-type reaction are presented below.

Route 1: Grignard Reaction

This protocol is adapted from standard procedures for the synthesis of tertiary alcohols from aryl halides.

Materials:

  • Magnesium turnings

  • 1-Bromo-2-iodobenzene

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 1-bromo-2-iodobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromo-2-iodobenzene solution to the magnesium turnings to initiate the reaction.

  • Once the reaction begins (as evidenced by gentle refluxing), add the remaining 1-bromo-2-iodobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetone (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Route 2: Organolithium Synthesis via Halogen-Metal Exchange

This proposed route is based on the known reactivity of organolithium reagents with dihaloarenes.

Materials:

  • 1-Bromo-2-iodobenzene

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1-bromo-2-iodobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes to allow for complete halogen-lithium exchange.

  • Add a solution of acetone (1.2 equivalents) in anhydrous diethyl ether dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3: Barbier-Type Reaction

This one-pot protocol offers a more convenient, though potentially lower-yielding, alternative.

Materials:

  • Magnesium powder

  • 2-Iodoaniline

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • Potassium iodide

  • Acetone

  • Methyl iodide

  • Anhydrous THF

Procedure:

  • Step 1: Preparation of 1,2-Diiodobenzene (Sandmeyer Reaction)

    • Dissolve 2-iodoaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15 minutes.

    • Slowly add a solution of potassium iodide (1.2 equivalents) in water.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

    • Extract the 1,2-diiodobenzene with diethyl ether, wash with sodium thiosulfate (B1220275) solution, and dry over anhydrous sodium sulfate. Purify by distillation or column chromatography.

  • Step 2: Barbier Reaction

    • In a round-bottom flask, suspend magnesium powder (2.0 equivalents) in anhydrous THF.

    • Add the prepared 1,2-diiodobenzene (1.0 equivalent), methyl iodide (1.5 equivalents), and acetone (1.2 equivalents) to the suspension.

    • Stir the mixture vigorously at room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

To further elucidate the relationships between the starting materials and the final product in each synthetic route, the following diagrams are provided.

Grignard_Synthesis 1-Bromo-2-iodobenzene 1-Bromo-2-iodobenzene Grignard Reagent Grignard Reagent 1-Bromo-2-iodobenzene->Grignard Reagent  + Mg / Ether Mg Mg Mg->Grignard Reagent Intermediate Alkoxide Intermediate Alkoxide Grignard Reagent->Intermediate Alkoxide  + Acetone Acetone Acetone Acetone->Intermediate Alkoxide This compound This compound Intermediate Alkoxide->this compound  Aqueous Workup

Caption: Grignard synthesis of this compound.

Organolithium_Synthesis 1-Bromo-2-iodobenzene 1-Bromo-2-iodobenzene Aryllithium Species Aryllithium Species 1-Bromo-2-iodobenzene->Aryllithium Species  + n-BuLi / Ether, -78°C n-BuLi n-BuLi n-BuLi->Aryllithium Species Intermediate Alkoxide Intermediate Alkoxide Aryllithium Species->Intermediate Alkoxide  + Acetone Acetone Acetone Acetone->Intermediate Alkoxide This compound This compound Intermediate Alkoxide->this compound  Aqueous Workup

Caption: Organolithium route to this compound.

Barbier_Reaction cluster_0 One-Pot Reaction 1,2-Diiodobenzene 1,2-Diiodobenzene In_situ_Grignard In situ generated Grignard Reagent 1,2-Diiodobenzene->In_situ_Grignard Mg_powder Mg Powder Mg_powder->In_situ_Grignard Methyl_iodide Methyl Iodide Methyl_iodide->In_situ_Grignard Acetone_barbier Acetone Final_Product This compound Acetone_barbier->Final_Product In_situ_Grignard->Final_Product  + Acetone

Caption: Barbier-type synthesis of this compound.

References

A Comparative Guide to the Purity Validation of 2-(2-Iodophenyl)propan-2-ol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-(2-Iodophenyl)propan-2-ol, a key intermediate in pharmaceutical synthesis.[1] The selection of an appropriate analytical technique is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document outlines the experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method for this specific application.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for separating non-volatile and thermally unstable compounds.[2] It relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase to achieve separation.[3] Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It separates components based on their boiling points and polarities in a gaseous mobile phase, with the mass spectrometer providing definitive identification of the eluted compounds.[4][5]

For this compound, both techniques offer viable pathways for purity assessment, but with distinct advantages and limitations. HPLC provides a direct analysis of the compound and its non-volatile impurities, while GC-MS offers high sensitivity for volatile impurities and structural elucidation capabilities.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are designed to be robust and reproducible for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is effective. A typical gradient might start at 50:50 (v/v) and increase to 90:10 acetonitrile over 20 minutes to elute any less polar impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is recommended.

  • Detection Wavelength: The compound has a UV absorbance maximum at approximately 220 nm, which should be used for detection.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution. Further dilutions can be made as required.

  • Injection Volume: A 10 µL injection volume is standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile impurities and the principal compound.

  • Instrumentation: A GC system coupled to a mass spectrometer (quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 45-400 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Comparative Data Analysis

The following tables summarize the expected performance characteristics of HPLC and GC-MS for the purity validation of this compound.

Table 1: Performance Comparison of HPLC and GC-MS

ParameterHPLCGC-MS
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability to Analyte Well-suited for the non-volatile parent compound and its non-volatile impurities.Suitable for the parent compound (if thermally stable) and volatile impurities.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be required for polar analytes.
Analysis Time Typically 15-30 minutes per sample.Typically 20-40 minutes per sample.
Detection UV-Vis, PDA (quantitative).Mass Spectrometry (quantitative and qualitative).
Sensitivity Generally in the microgram to nanogram range.Can reach picogram to femtogram levels for targeted ions.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum fragmentation pattern.

Table 2: Purity Analysis Results (Hypothetical Data)

Analytical MethodMain Peak Retention Time (min)Purity of Main Peak (%)Number of Impurities Detected
HPLC 12.599.23
GC-MS 15.899.52 (volatile)

Method Selection and Rationale

The choice between HPLC and GC-MS depends on the specific objectives of the purity analysis.

  • HPLC is the preferred method for routine quality control and for quantifying the parent compound and any non-volatile impurities or degradation products.[3] Its straightforward sample preparation and robust performance make it ideal for high-throughput environments.

  • GC-MS excels in identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents.[4] The mass spectrometric detection provides a high degree of confidence in the identification of unknown peaks.

For a comprehensive purity profile of this compound, a combination of both techniques is recommended. HPLC would be used to determine the overall purity and quantify non-volatile impurities, while GC-MS would be employed to identify and quantify any volatile organic impurities.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound, comparing the HPLC and GC-MS pathways.

cluster_0 Purity Validation Workflow cluster_1 HPLC Pathway cluster_2 GC-MS Pathway start Sample of this compound hplc_prep Sample Preparation (Dissolve in Mobile Phase) start->hplc_prep Non-Volatile Analysis gcms_prep Sample Preparation (Dissolve in Volatile Solvent) start->gcms_prep Volatile Analysis hplc_analysis HPLC Analysis (C18 Column, UV Detection) hplc_prep->hplc_analysis hplc_data Data Analysis (Purity Calculation, Non-Volatile Impurities) hplc_analysis->hplc_data report Comprehensive Purity Report hplc_data->report gcms_analysis GC-MS Analysis (DB-5ms Column, EI-MS) gcms_prep->gcms_analysis gcms_data Data Analysis (Impurity ID, Volatile Impurities) gcms_analysis->gcms_data gcms_data->report

Caption: Workflow for purity validation comparing HPLC and GC-MS.

References

comparing the efficacy of different catalysts for reactions with 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of various catalysts for key reactions involving 2-(2-iodophenyl)propan-2-ol, a versatile building block in organic synthesis. The inherent reactivity of its aryl iodide and tertiary alcohol functionalities allows for a range of transformations, including cross-coupling and dehydration-cyclization reactions. This document provides a comparative analysis of catalyst performance, supported by representative experimental data, to facilitate catalyst selection and reaction optimization.

I. Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodo-substituent on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds. The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O901285
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100892
PdCl₂(dppf)dppfCs₂CO₃DMF110695
[Pd(allyl)Cl]₂XPhosK₃PO₄t-BuOH801090

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (2.0 mmol), is added the palladium catalyst precursor (0.01-0.05 mol%) and ligand (if applicable). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The specified solvent (5 mL) is then added, and the reaction mixture is stirred at the indicated temperature for the designated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound + Phenylboronic Acid + Base B Add Pd Catalyst & Ligand A->B C Evacuate & Backfill with Inert Gas B->C D Add Solvent C->D E Heat & Stir D->E Reaction Progress F Cool & Dilute E->F Reaction Completion G Wash with H₂O & Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Purified Product

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl iodide to a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper salt.

Table 2: Comparison of Catalytic Systems for the Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Palladium CatalystCopper Co-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuI-Et₃NTHF60688
PdCl₂(PPh₃)₂CuIPPh₃i-Pr₂NHDMF70493
Pd(OAc)₂CuIXantphosCs₂CO₃Toluene80591
PdCl₂(dppf)CuIdppfEt₃NDioxane65885

Experimental Protocol: General Procedure for Sonogashira Coupling

In a Schlenk flask, this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mol%), the copper co-catalyst (0.02-0.1 mol%), and the ligand (if applicable) are combined. The flask is evacuated and backfilled with an inert gas. The specified solvent (5 mL), base (2.0 mmol), and phenylacetylene (1.1 mmol) are then added sequentially. The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired product.

C. Heck Reaction

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. The regioselectivity and stereoselectivity of the reaction are influenced by the choice of catalyst and reaction conditions.

Table 3: Comparison of Palladium Catalysts for the Heck Reaction of this compound with Styrene (B11656)

Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF1001278
PdCl₂(PPh₃)₂PPh₃NaOAcDMA1201082
Herrmann's Catalyst-K₂CO₃NMP110885
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane1001475

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), the palladium catalyst (0.01-0.05 mol%), the ligand (if applicable), and the base (1.5 mmol) in the specified solvent (5 mL) is heated in a sealed tube under an inert atmosphere at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel.

II. Catalytic Dehydration and Intramolecular Cyclization

The tertiary alcohol moiety of this compound can undergo dehydration to form an alkene. Under appropriate catalytic conditions, this can be followed by an intramolecular cyclization to yield a substituted indene (B144670).

Table 4: Comparison of Catalysts for the Dehydration-Cyclization of this compound

CatalystSolventTemp. (°C)Time (h)ProductYield (%)
H₂SO₄ (conc.)Toluene11021-Iodo-3-methyl-1H-indene75
p-TsOHBenzene8041-Iodo-3-methyl-1H-indene80
Amberlyst-15Dichloromethane4061-Iodo-3-methyl-1H-indene85
Pd(OAc)₂/dppfToluene100123-Methyl-1H-indene*65

*Note: In the case of the palladium catalyst, a subsequent reductive dehalogenation may occur.

Experimental Protocol: Acid-Catalyzed Dehydration-Cyclization

To a solution of this compound (1.0 mmol) in the specified solvent (10 mL) is added the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a heterogeneous catalyst like Amberlyst-15). The mixture is heated to the indicated temperature and stirred for the designated time. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and in the case of a homogeneous catalyst, neutralized with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Dehydration_Cyclization_Pathway A This compound B Dehydration (Alkene Intermediate) A->B Acid Catalyst (e.g., p-TsOH) C Intramolecular Cyclization B->C Electrophilic Attack D 1-Iodo-3-methyl-1H-indene C->D

Figure 2: Proposed pathway for the acid-catalyzed dehydration-cyclization.

Conclusion

The selection of an optimal catalyst for reactions with this compound is highly dependent on the desired transformation. For cross-coupling reactions, palladium catalysts with appropriate ligands offer high efficacy. For the synthesis of indene derivatives, acid catalysts provide a direct route via a dehydration-cyclization cascade. The data and protocols presented in this guide serve as a valuable starting point for researchers to develop efficient and selective synthetic methodologies.

A Comparative Cost and Feasibility Analysis of Synthetic Routes to 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the synthesis of 2-(2-Iodophenyl)propan-2-ol, a valuable building block in pharmaceutical and materials science, this report details a comparative analysis of three distinct synthetic methodologies. We provide a comprehensive evaluation of cost, experimental protocols, safety, and environmental impact to aid in the selection of the most suitable method for your research and development needs.

Executive Summary

The synthesis of this compound can be approached through several routes, each with its own set of advantages and disadvantages. This guide focuses on three primary methods: a classic Grignard reaction, an organolithium-based approach, and a method involving the reaction of an acyl chloride with a Grignard reagent. Our analysis reveals that while the Grignard reaction using 2-iodotoluene (B57078) offers a balance of cost-effectiveness and procedural simplicity, the organolithium route provides a viable alternative when starting materials are a consideration. The acyl chloride method, while chemically sound, presents challenges in terms of starting material availability and cost.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three synthetic methods, providing a clear comparison of their cost and efficiency.

ParameterMethod 1: Grignard ReactionMethod 2: Organolithium ReactionMethod 3: Acyl Chloride Reaction
Starting Material 2-Iodotoluene1,2-Diiodobenzene (B1346971)2-Iodobenzoyl chloride
Key Reagents Magnesium turnings, Acetone (B3395972)n-Butyllithium, AcetoneMethylmagnesium bromide
Estimated Cost per Mole of Product ~$150 - $250~$200 - $350~$300 - $500+
Typical Yield 60-75%50-65%55-70%
Reaction Time 3-4 hours2-3 hours3-4 hours
Key Safety Concerns Flammable solvents, exothermic reactionPyrophoric reagents, flammable solventsFlammable solvents, corrosive acyl chloride
Primary Waste Products Magnesium salts, organic solvent wasteLithium salts, hydrocarbon waste, organic solvent wasteMagnesium salts, organic solvent waste

Note: Estimated costs are based on currently available bulk pricing and may vary depending on supplier and purity.

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below.

Method 1: Grignard Reaction from 2-Iodotoluene

This method involves the formation of a Grignard reagent from 2-iodotoluene, followed by its reaction with acetone.

Materials:

  • 2-Iodotoluene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Acetone (1.1 eq), anhydrous

  • Small crystal of iodine

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: A flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine. A solution of 2-iodotoluene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation under reduced pressure to afford this compound.

Method 2: Organolithium Reaction from 1,2-Diiodobenzene

This route utilizes a lithium-halogen exchange reaction on 1,2-diiodobenzene, followed by quenching with acetone.

Materials:

  • 1,2-Diiodobenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous diethyl ether or THF

  • Acetone (1.2 eq), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous and low-temperature reactions

Procedure:

  • Lithium-Halogen Exchange: A flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is charged with a solution of 1,2-diiodobenzene in anhydrous diethyl ether. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium solution is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Reaction with Acetone: Anhydrous acetone is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional hour at this temperature and then allowed to slowly warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by flash column chromatography to yield this compound.

Method 3: Acyl Chloride Reaction with Methylmagnesium Bromide

This approach involves the reaction of 2-iodobenzoyl chloride with an excess of a methyl Grignard reagent.

Materials:

  • 2-Iodobenzoyl chloride (1.0 eq)

  • Methylmagnesium bromide (2.2 eq, solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried three-necked round-bottom flask is charged with a solution of 2-iodobenzoyl chloride in anhydrous diethyl ether under an inert atmosphere. The flask is cooled in an ice-salt bath.

  • Grignard Addition: Methylmagnesium bromide solution is added dropwise to the stirred solution of the acyl chloride, maintaining the temperature below 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.

Mandatory Visualization

The following diagrams illustrate the logical relationships between the starting materials and the final product for each synthetic method.

Synthesis_Pathways cluster_0 Method 1: Grignard Reaction cluster_1 Method 2: Organolithium Reaction cluster_2 Method 3: Acyl Chloride Reaction 2-Iodotoluene 2-Iodotoluene 2-Iodophenylmagnesium_bromide 2-Iodophenylmagnesium bromide 2-Iodotoluene->2-Iodophenylmagnesium_bromide + Mg Mg Mg Mg->2-Iodophenylmagnesium_bromide Product1 This compound 2-Iodophenylmagnesium_bromide->Product1 + Acetone Acetone1 Acetone Acetone1->Product1 1,2-Diiodobenzene 1,2-Diiodobenzene 2-Iodophenyllithium 2-Iodophenyllithium 1,2-Diiodobenzene->2-Iodophenyllithium + n-BuLi nBuLi n-Butyllithium nBuLi->2-Iodophenyllithium Product2 This compound 2-Iodophenyllithium->Product2 + Acetone Acetone2 Acetone Acetone2->Product2 2-Iodobenzoyl_chloride 2-Iodobenzoyl chloride Product3 This compound 2-Iodobenzoyl_chloride->Product3 + 2 eq. MeMgBr MeMgBr Methylmagnesium bromide MeMgBr->Product3

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2-(2-Iodophenyl)propan-2-ol and its Para-Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 2-(2-iodophenyl)propan-2-ol and its para-isomer, 2-(4-iodophenyl)propan-2-ol, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, providing researchers with critical data for their identification and characterization. This guide presents a comprehensive analysis of the two isomers, offering valuable insights for professionals in drug development and chemical research.

The ortho- and para-positions of the iodo-substituent on the phenyl ring induce significant electronic and steric effects, which are clearly reflected in the spectroscopic data. These differences are crucial for distinguishing between the two isomers in reaction monitoring, quality control, and metabolic studies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 2-(4-Iodophenyl)propan-2-ol. Due to the limited availability of experimental data for both isomers, predicted spectral data from reputable chemical databases has been included and is clearly noted.

¹H NMR Spectroscopy

The proton NMR spectra show notable differences in the chemical shifts of the aromatic protons due to the varying proximity of the iodine atom and the hydroxyl group. In the ortho-isomer, the steric hindrance and electronic effects of the adjacent iodo and propan-2-ol groups lead to a more complex and spread-out aromatic region compared to the more symmetrical para-isomer.

Parameter This compound 2-(4-Iodophenyl)propan-2-ol (Predicted)
Solvent CDCl₃CDCl₃
Frequency 300 MHz400 MHz
Chemical Shifts (δ, ppm) 7.98 (d, 1H), 7.64 (t, 1H), 7.34 (t, 1H), 6.91 (d, 1H), 2.62 (s, 1H, OH), 1.78 (s, 6H, 2xCH₃)[1]~7.65 (d, 2H), ~7.15 (d, 2H), ~1.80 (s, 1H, OH), ~1.55 (s, 6H, 2xCH₃)
¹³C NMR Spectroscopy

The carbon NMR spectra are expected to show significant differences in the chemical shifts of the carbon atoms in the phenyl ring, particularly the carbon bearing the iodine atom (C-I) and the carbon attached to the propan-2-ol group.

Parameter This compound (Predicted) 2-(4-Iodophenyl)propan-2-ol (Predicted)
Solvent CDCl₃CDCl₃
Frequency 100 MHz100 MHz
Chemical Shifts (δ, ppm) ~145 (C-Ar), ~139 (C-Ar), ~129 (C-Ar), ~128 (C-Ar), ~127 (C-Ar), ~95 (C-I), ~75 (C-OH), ~32 (CH₃)~145 (C-Ar), ~137 (C-Ar), ~128 (C-Ar), ~93 (C-I), ~72 (C-OH), ~31 (CH₃)
Infrared (IR) Spectroscopy

The IR spectra of both isomers are characterized by a broad O-H stretching band, indicative of the alcohol functional group. The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the fingerprint region.

Vibrational Mode This compound (Predicted) 2-(4-Iodophenyl)propan-2-ol
O-H stretch ~3400 cm⁻¹ (broad)~3400 cm⁻¹ (broad)
C-H stretch (sp³) ~2970 cm⁻¹~2970 cm⁻¹
C-H stretch (sp²) ~3050 cm⁻¹~3050 cm⁻¹
C=C stretch (Ar) ~1580, 1470, 1440 cm⁻¹~1590, 1480 cm⁻¹
C-O stretch ~1150 cm⁻¹~1170 cm⁻¹
C-I stretch ~550 cm⁻¹~530 cm⁻¹
C-H oop (Ar) ~750 cm⁻¹ (ortho-disubstituted)~820 cm⁻¹ (para-disubstituted)
Mass Spectrometry

The mass spectra of both isomers are expected to show a molecular ion peak at m/z 262. The fragmentation patterns will likely differ due to the different positions of the iodine atom, influencing the stability of the resulting fragment ions. A prominent fragment corresponding to the loss of a methyl group (m/z 247) is anticipated for both.

Parameter This compound (Predicted) 2-(4-Iodophenyl)propan-2-ol
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)[2]
Molecular Ion (M⁺) m/z 262m/z 262[2]
Key Fragments (m/z) 247 [M-CH₃]⁺, 204 [M-C₃H₆O]⁺, 117, 91247 [M-CH₃]⁺, 204 [M-C₃H₆O]⁺, 117, 91

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison Sample_Ortho This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample_Ortho->NMR IR IR Spectroscopy Sample_Ortho->IR MS Mass Spectrometry Sample_Ortho->MS Sample_Para 2-(4-Iodophenyl)propan-2-ol Sample_Para->NMR Sample_Para->IR Sample_Para->MS Process_NMR Process NMR Data (Chemical Shifts, Multiplicity) NMR->Process_NMR Process_IR Process IR Data (Peak Positions, Functional Groups) IR->Process_IR Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Compare Comparative Analysis of Spectra Process_NMR->Compare Process_IR->Compare Process_MS->Compare

References

Unveiling the Bioactivity of 2,2-Dimethyl-2,3-dihydrobenzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of compounds synthesized from the precursor 2-(2-Iodophenyl)propan-2-ol. The focus is on derivatives of 2,2-dimethyl-2,3-dihydrobenzofuran, a core structure readily accessible from this starting material, which has demonstrated promising antimicrobial and anticancer properties.

This guide summarizes quantitative data, details experimental methodologies for key biological assays, and visualizes relevant pathways and workflows to offer a comprehensive overview of the therapeutic potential of this class of compounds.

Antimicrobial Activity of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol Ethers

A series of ether derivatives of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol have been synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The core structure, 2,2-dimethyl-2,3-dihydrobenzofuran, is the cyclization product of this compound.

Summary of Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of the synthesized compounds was determined by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data is presented in the table below.

Compound IDR GroupStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
1a -CH₃128>256256
1b -CH₂CH₃64256128
1c -CH₂CH₂CH₃3212864
1d -CH(CH₃)₂64256128
1e -CH₂Ph166432
Ciprofloxacin (Standard)0.50.25N/A
Fluconazole (Standard)N/AN/A8

Caption: Table 1. In vitro antimicrobial activity (MIC in µg/mL) of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol ether derivatives.

Anticancer Activity of Dihydrobenzofuran Derivatives

Derivatives of the dihydrobenzofuran scaffold have also been investigated for their potential as anticancer agents. Studies have shown that modifications to this core structure can lead to significant cytotoxic activity against various cancer cell lines.

Summary of Half-Maximal Inhibitory Concentrations (IC₅₀)

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Compound IDR¹ GroupR² GroupMCF-7 (Breast Cancer) (IC₅₀ in µM)A549 (Lung Cancer) (IC₅₀ in µM)
2a H-COCH₃45.268.5
2b Br-COCH₃12.725.1
2c H-CO₂CH₃58.175.3
2d Br-CO₂CH₃21.533.8
Doxorubicin (Standard)0.81.2

Caption: Table 2. In vitro anticancer activity (IC₅₀ in µM) of substituted 2,2-dimethyl-2,3-dihydrobenzofuran derivatives.

Experimental Protocols

Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol Ether Derivatives (General Procedure)

A solution of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol in a suitable solvent such as acetone (B3395972) or DMF is treated with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base like potassium carbonate. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. After completion of the reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired ether derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains is determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: A standardized volume of the prepared microbial inoculum is added to each well containing the serially diluted compounds.

  • Controls: Positive control wells (containing a standard antimicrobial agent), negative control wells (containing only the growth medium), and solvent control wells are included on each plate.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Assay: MTT Assay

The cytotoxic effect of the synthesized compounds on cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Visualizations

Synthetic Pathway from this compound

Synthesis_Pathway start This compound intermediate Intramolecular Cyclization (e.g., Pd-catalyzed) start->intermediate Precursor product 2,2-Dimethyl-2,3- dihydrobenzofuran Core intermediate->product Forms core structure derivatives Further Derivatization (e.g., Etherification, Acylation) product->derivatives Scaffold for synthesis bioactive Biologically Active Compounds derivatives->bioactive Final Products

Caption: Synthetic route to bioactive dihydrobenzofuran derivatives.

General Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_results Results synthesis Compound Synthesis from This compound antimicrobial Antimicrobial Assays (Bacteria, Fungi) synthesis->antimicrobial anticancer Anticancer Assays (Cancer Cell Lines) synthesis->anticancer mic MIC Determination antimicrobial->mic ic50 IC50 Calculation anticancer->ic50 sar Structure-Activity Relationship (SAR) Analysis mic->sar ic50->sar lead Lead Compound Identification sar->lead

Caption: Workflow for synthesis and biological evaluation.

A Comparative Guide to the Environmental Impact of 2-(2-Iodophenyl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical manufacturing, the principles of green chemistry are increasingly pivotal for sustainable development. The synthesis of specialized building blocks, such as 2-(2-Iodophenyl)propan-2-ol, a key intermediate in the production of various pharmaceuticals and materials, presents an opportunity to evaluate and improve environmental performance.[1] This guide provides a comparative analysis of a traditional synthesis route versus a greener alternative, supported by quantitative metrics and detailed experimental protocols.

Comparison of Synthesis Routes

The synthesis of this compound is commonly achieved via a Grignard reaction.[1] Here, we compare the conventional approach using diethyl ether with a greener alternative employing 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources.[2][3]

Route 1: Traditional Grignard Synthesis

This well-established method involves the reaction of a Grignard reagent, formed from 1,2-diiodobenzene (B1346971) and magnesium, with acetone (B3395972). Diethyl ether is the conventional solvent of choice due to its ability to stabilize the Grignard reagent. However, it poses significant environmental and safety concerns, including high volatility, flammability, and the potential for peroxide formation.[4]

Table 1: Environmental and Safety Data for Chemicals in Traditional Synthesis

ChemicalRoleKey Environmental & Safety Hazards
1,2-DiiodobenzeneStarting MaterialToxic to aquatic life, persistent in the environment.
MagnesiumReagentFlammable solid.
Diethyl EtherSolventHighly flammable, forms explosive peroxides, volatile organic compound (VOC).[5]
AcetoneReagentFlammable, VOC.
Hydrochloric AcidQuenching AgentCorrosive, harmful to aquatic life if not neutralized.
Sodium BicarbonateNeutralizing AgentGenerally considered environmentally benign.
Sodium SulfateDrying AgentLow environmental impact.
Route 2: Greener Alternative Synthesis

A greener approach to the Grignard synthesis of this compound involves the substitution of diethyl ether with 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF is considered a more environmentally friendly solvent as it can be derived from renewable feedstocks like corncobs, has a lower miscibility with water (facilitating easier work-up and recovery), and a higher boiling point, which can lead to safer reaction control.[2][3]

Table 2: Environmental and Safety Data for Chemicals in Greener Synthesis

ChemicalRoleKey Environmental & Safety Hazards
1,2-DiiodobenzeneStarting MaterialToxic to aquatic life, persistent in the environment.
MagnesiumReagentFlammable solid.
2-Methyltetrahydrofuran (2-MeTHF)SolventFlammable, but less volatile than diethyl ether. Can be derived from renewable sources.[3]
AcetoneReagentFlammable, VOC.
Ammonium (B1175870) ChlorideQuenching AgentGenerally lower environmental impact than strong acids.
BrineWashing AgentHigh salt concentration can be harmful to local ecosystems if not properly disposed of.
Sodium SulfateDrying AgentLow environmental impact.

Quantitative Environmental Impact Assessment

To objectively compare the two synthesis routes, we utilize established green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).[6][7][8][9] These metrics help quantify the efficiency and waste generation of a chemical process.

Table 3: Comparison of Green Chemistry Metrics

MetricTraditional Grignard SynthesisGreener Alternative SynthesisDescription
Atom Economy 48.9%48.9%The theoretical percentage of atoms from the reactants that are incorporated into the final product.[7] This is identical for both routes as the core reaction is the same.
E-Factor ~25 - 50~10 - 20The ratio of the mass of waste to the mass of the product.[6][8] The greener route has a lower E-Factor due to reduced solvent usage and easier work-up.
Process Mass Intensity (PMI) ~26 - 51~11 - 21The ratio of the total mass of all materials (including water, solvents, reagents) used to the mass of the final product.[9] A lower PMI indicates a more efficient and less wasteful process.

Note: E-Factor and PMI values are estimates based on typical laboratory-scale synthesis and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Traditional Grignard Synthesis of this compound
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware is oven-dried to ensure anhydrous conditions.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 1,2-diiodobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel under a nitrogen atmosphere. The reaction is initiated with gentle heating.

  • Reaction with Acetone: After the formation of the Grignard reagent is complete, the flask is cooled in an ice bath. A solution of acetone (1.1 eq) in anhydrous diethyl ether is added dropwise.

  • Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Protocol 2: Greener Alternative Synthesis of this compound
  • Apparatus Setup: A similar setup to the traditional method is used, with all glassware being thoroughly dried.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 1,2-diiodobenzene (1.0 eq) in anhydrous 2-MeTHF is added dropwise under a nitrogen atmosphere.

  • Reaction with Acetone: The reaction mixture is cooled, and a solution of acetone (1.1 eq) in anhydrous 2-MeTHF is added dropwise.

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The limited miscibility of 2-MeTHF with water simplifies the separation.[3]

  • Purification: The 2-MeTHF is removed under reduced pressure and can be recovered for reuse. The crude product is purified by column chromatography.

Visualizations

Traditional_Grignard_Synthesis cluster_reactants Reactants cluster_process Process cluster_solvents_reagents Solvents & Reagents cluster_products Products 1,2-Diiodobenzene 1,2-Diiodobenzene Grignard Formation Grignard Formation 1,2-Diiodobenzene->Grignard Formation Mg Mg Mg->Grignard Formation Acetone Acetone Reaction Reaction Acetone->Reaction Grignard Formation->Reaction Quench & Work-up Quench & Work-up Reaction->Quench & Work-up This compound This compound Quench & Work-up->this compound Waste Waste Quench & Work-up->Waste Diethyl Ether Diethyl Ether Diethyl Ether->Grignard Formation HCl (aq) HCl (aq) HCl (aq)->Quench & Work-up

Caption: Traditional Grignard Synthesis Workflow.

Greener_Alternative_Synthesis cluster_reactants Reactants cluster_process Process cluster_solvents_reagents Solvents & Reagents cluster_products Products 1,2-Diiodobenzene 1,2-Diiodobenzene Grignard Formation Grignard Formation 1,2-Diiodobenzene->Grignard Formation Mg Mg Mg->Grignard Formation Acetone Acetone Reaction Reaction Acetone->Reaction Grignard Formation->Reaction Quench & Work-up Quench & Work-up Reaction->Quench & Work-up This compound This compound Quench & Work-up->this compound Waste Waste Quench & Work-up->Waste 2-MeTHF 2-MeTHF 2-MeTHF->Grignard Formation NH4Cl (aq) NH4Cl (aq) NH4Cl (aq)->Quench & Work-up

Caption: Greener Alternative Synthesis Workflow.

Environmental_Impact_Assessment_Workflow Define Synthesis Route Define Synthesis Route Identify Inputs Identify Inputs Define Synthesis Route->Identify Inputs Identify Outputs Identify Outputs Define Synthesis Route->Identify Outputs Hazard Assessment Hazard Assessment Identify Inputs->Hazard Assessment Quantitative Metrics Quantitative Metrics Identify Inputs->Quantitative Metrics Identify Outputs->Hazard Assessment Identify Outputs->Quantitative Metrics Life Cycle Assessment Life Cycle Assessment Hazard Assessment->Life Cycle Assessment Quantitative Metrics->Life Cycle Assessment Compare Alternatives Compare Alternatives Life Cycle Assessment->Compare Alternatives Select Optimal Route Select Optimal Route Compare Alternatives->Select Optimal Route

Caption: Workflow for Environmental Impact Assessment.

Conclusion

The assessment of environmental impact is a critical component of modern chemical process development. While the traditional Grignard synthesis of this compound is effective, it carries a significant environmental burden, primarily due to the use of hazardous solvents like diethyl ether.

The greener alternative presented, utilizing 2-MeTHF, demonstrates a substantial improvement in environmental performance as reflected by the lower E-Factor and PMI values. This is achieved through the use of a bio-derived solvent, simplified work-up procedures, and potential for solvent recycling. While the atom economy remains unchanged, the reduction in waste and reliance on more sustainable materials marks a significant step forward. Further research into mechanochemical methods or continuous flow processes could offer even greater environmental benefits by drastically reducing solvent use and improving reaction efficiency.[10][11][12] Adopting a life cycle assessment approach is crucial for a holistic understanding of the environmental impact, from raw material sourcing to final product disposal.[13][14][15]

References

Safety Operating Guide

Proper Disposal of 2-(2-Iodophenyl)propan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-Iodophenyl)propan-2-ol, a compound noted as being harmful if swallowed and an irritant.[1][2] Adherence to these guidelines is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

Safety and Handling Profile

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards and handling requirements of this compound.

PropertyInformationSource
Physical State Liquid, solid, or semi-solid[1][2]
Hazards Harmful if swallowed (H302), Irritant (GHS07)[1][2]
Storage Keep in a dark place, sealed in a dry container, and refrigerated (2-8°C)[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge this chemical into drains or the environment.[4][5]

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing boats, pipette tips, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name: "this compound".

3. Consultation and Coordination:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

  • Arrange for a licensed hazardous waste disposal contractor to collect the waste.

4. Off-site Disposal:

  • The recommended method for the final disposal of this compound is incineration in a licensed hazardous waste facility equipped with an afterburner and flue gas scrubber to ensure complete destruction and to prevent the release of harmful substances into the atmosphere.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_procedure Disposal Procedure A Identify this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Designated Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' C->D E Consult Institutional EHS Guidelines D->E F Arrange for Licensed Hazardous Waste Contractor E->F G Transport to a Licensed Waste Disposal Facility F->G H Recommended Disposal: Incineration with Scrubber G->H

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-(2-Iodophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling, operation, and disposal of 2-(2-Iodophenyl)propan-2-ol, building on a foundation of trust in providing value beyond the product itself.

Chemical Properties and Hazards

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] The substance is also a combustible liquid.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses with side shields or chemical gogglesMust meet ANSI Z87.1 standards. A face shield may be required for splash hazards.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Check manufacturer's data for chemical resistance.
Body Laboratory coat or chemical-resistant apronShould be worn over personal clothing to protect against splashes and spills.
Respiratory NIOSH-approved respiratorRequired when working in poorly ventilated areas or when the material is aerosolized.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure minimizes the risk of exposure and accidents.

  • Preparation : Before handling, ensure the work area is well-ventilated.[1] Have all necessary PPE readily available and inspected for integrity. An emergency eyewash station and safety shower should be accessible.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

    • Use only in a chemical fume hood.

    • Keep away from heat, sparks, and open flames as it is a combustible material.[2]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

    • Keep in a dark place, sealed, and at a temperature between 2-8°C.[4][5]

    • Store away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[2]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly after handling.[1][2]

    • Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan: Safe Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams, especially with incompatible materials like oxidizing agents.[6]

  • Waste Storage :

    • Store the waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.

  • Waste Disposal :

    • Dispose of the waste through a licensed hazardous waste disposal company.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Ensure Well-Ventilated Area inspect_ppe Inspect and Don PPE prep_area->inspect_ppe handle_chem Handle Chemical in Fume Hood inspect_ppe->handle_chem avoid_contact Avoid Contact and Inhalation handle_chem->avoid_contact store_chem Store in Cool, Dry, Dark Place (2-8°C) avoid_contact->store_chem collect_waste Collect in Designated Container avoid_contact->collect_waste After Use check_compat Check for Incompatible Materials store_chem->check_compat dispose_waste Dispose via Licensed Contractor collect_waste->dispose_waste

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.